molecular formula C26H25N5O3 B605899 AZ PFKFB3 67

AZ PFKFB3 67

Número de catálogo: B605899
Peso molecular: 455.5 g/mol
Clave InChI: NDIKFKQBWGMLCA-DEOSSOPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZ PFKFB3 67 is a potent and highly selective small-molecule inhibitor of the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) enzyme, a critical regulator of glycolytic flux. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a key rate-limiting step in glycolysis. By targeting PFKFB3, AZ67 provides a powerful tool for investigating endothelial cell metabolism and its role in pathological processes. Research demonstrates that AZ67 binds to the PFKFB3 enzyme with nanomolar affinity, confirming its direct mechanism of action . Notably, studies show that AZ67 effectively disrupts in vitro tube formation, a key model of angiogenesis, and exhibits significant anti-angiogenic effects in vivo . This inhibition of angiogenesis can occur independently of effects on global glycolysis, as studies have shown treatment may not consistently decrease lactate production or ATP levels in endothelial cells, suggesting a more complex mechanism . Beyond angiogenesis, PFKFB3 inhibition with AZ67 has emerged as a promising strategy in oncology. It has been shown to rapidly reduce MCL-1 protein levels by inhibiting mTORC1-driven translation, leading to the death of MCL-1-addicted cancer cells . Furthermore, recent research highlights that PFKFB3 also plays a direct role in promoting cell proliferation under pathological conditions by activating CAD, a key enzyme in the de novo pyrimidine synthesis pathway, thereby bridging glucose metabolism with nucleic acid production . Given its validated target engagement and multifaceted biological effects, this compound is an essential research compound for studying glycolysis-driven pathologies, including oncogenesis and neovascular eye diseases such as proliferative diabetic retinopathy (PDR) and age-related macular degeneration (AMD) .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24/h5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIKFKQBWGMLCA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C5CCCN5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AZ PFKFB3 67 discovery and synthesis process

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AZ PFKFB3 67 Discovery and Synthesis Process Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Discovery, Synthesis, and Mechanistic Validation

Executive Summary

This compound (also known as AZ67 or Compound 67) is a potent, selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) .[1][2] Developed by AstraZeneca, this compound represents a significant milestone in metabolic oncology and vascular biology. Unlike earlier generations of glycolytic inhibitors that suffered from poor specificity or toxicity, AZ67 demonstrates high selectivity for the PFKFB3 isoform (


 nM) over PFKFB1, 2, and 4.

This guide details the technical journey of AZ67, from its structure-based design and chemical synthesis to its mechanistic validation in decoupling glycolysis from angiogenesis.

Part 1: The Target & Rationale

PFKFB3: The Glycolytic Gatekeeper PFKFB3 is a bifunctional enzyme that regulates the cellular levels of fructose-2,6-bisphosphate (F2,6BP) .[2][3][4] F2,6BP is the most potent allosteric activator of phosphofructokinase-1 (PFK-1) , the rate-limiting enzyme of glycolysis.

  • Pathological Context: In cancer cells (Warburg effect) and pathological endothelial cells, PFKFB3 is upregulated, driving high glycolytic flux to support rapid proliferation and migration.

  • Therapeutic Hypothesis: Selective inhibition of PFKFB3 reduces F2,6BP levels, suppressing glycolytic flux without completely abrogating glucose metabolism in healthy tissues, which rely more on oxidative phosphorylation or other PFKFB isoforms.

Part 2: Discovery Logic

The discovery of AZ67 was not serendipitous but the result of a rigorous Structure-Based Drug Design (SBDD) campaign described by Boyd et al. (2015).

  • High-Throughput Screening (HTS): The campaign began with an HTS of the AstraZeneca compound collection, identifying weak hits with poor physicochemical properties.

  • Scaffold Morphing: Early hits were evolved into an indole-based scaffold . The indole core provided a rigid framework to position substituents into the ATP-binding pocket of PFKFB3.

  • The "Selectivity Filter": A key challenge was avoiding inhibition of the homologous PFKFB1/2/4 isoforms.

    • Solution: The introduction of the 3,5-dimethylisoxazole moiety was critical. This group occupies a specific hydrophobic pocket that is structurally distinct in the PFKFB3 isoform, conferring high selectivity.

  • Physicochemical Optimization: The addition of the proline-amide tail improved solubility and cellular permeability, leading to "Compound 67" (AZ67), which exhibited optimal PK/PD properties.

Part 3: Chemical Synthesis

This section outlines the representative synthesis route for AZ67.[2][5][6][7][8] The protocol is reconstructed based on the specific structural components described in the primary medicinal chemistry literature (J. Med. Chem. 2015, 58, 3611).[4]

Retrosynthetic Analysis

The structure of AZ67 consists of three distinct modules:

  • Core: 3-Cyano-5-oxy-indole.

  • Head: 3,5-Dimethylisoxazole (attached to Indole-N).

  • Tail: L-Proline amide (attached to the phenyl ether).

Disconnection Strategy:

  • Bond A: Amide coupling (Proline + Aniline).

  • Bond B: Ether formation (Indole-OH + Fluoronitrobenzene).

  • Bond C: N-Alkylation (Indole-NH + Isoxazole-CH2Cl).

Step-by-Step Synthesis Protocol

Reagents & Conditions:

  • Step 1 (N-Alkylation):

    
    , DMF, 
    
    
    
    .
  • Step 2 (Deprotection):

    
    , Pd/C, MeOH.[5]
    
  • Step 3 (S_NAr Coupling):

    
    , DMF, 
    
    
    
    .
  • Step 4 (Nitro Reduction): Fe powder,

    
    , EtOH/H2O.
    
  • Step 5 (Amide Coupling): HATU, DIPEA, DMF.

  • Step 6 (Boc Deprotection): TFA, DCM.

Detailed Workflow:

  • Intermediate A Synthesis (Indole Core): Start with 5-(benzyloxy)-1H-indole-3-carbonitrile .

    • Note: If not commercially available, this is prepared from 5-benzyloxyindole via Vilsmeier-Haack formylation followed by oxime formation and dehydration.

    • Reaction: React 5-(benzyloxy)-1H-indole-3-carbonitrile with 4-(chloromethyl)-3,5-dimethylisoxazole in the presence of Cesium Carbonate (

      
      ) in DMF.
      
    • Result:N-alkylated Indole Intermediate.

  • Intermediate B (Phenol Generation):

    • Reaction: Subject the N-alkylated intermediate to catalytic hydrogenation (

      
      , Pd/C) to remove the benzyl protecting group.
      
    • Result:Free Phenol Intermediate (5-hydroxy-indole derivative).

  • Intermediate C (Ether Linkage):

    • Reaction: Perform a Nucleophilic Aromatic Substitution (

      
      ) by reacting the Phenol Intermediate with 1-fluoro-4-nitrobenzene  using Potassium Carbonate (
      
      
      
      ) in DMF at
      
      
      .
    • Result:Nitro-Ether Intermediate.

  • Intermediate D (Aniline Formation):

    • Reaction: Reduce the nitro group using Iron powder (Fe) and Ammonium Chloride (

      
      ) in refluxing Ethanol/Water.
      
    • Result:Aniline Intermediate.

  • Final Coupling (AZ67 Precursor):

    • Reaction: Couple the Aniline Intermediate with N-Boc-L-Proline using HATU and DIPEA in DMF.

    • Result:Boc-Protected AZ67.

  • Final Deprotection:

    • Reaction: Treat with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to remove the Boc group. Neutralize and purify via HPLC.

    • Result:This compound (Pure).

Visual Synthesis Scheme

AZ67_Synthesis Start 5-Benzyloxy-1H-indole- 3-carbonitrile Step1_Prod N-Alkylated Intermediate Start->Step1_Prod Step 1: Cs2CO3, DMF + Isoxazole Isoxazole 4-(Chloromethyl)- 3,5-dimethylisoxazole Isoxazole->Step1_Prod Phenol 5-Hydroxy Intermediate Step1_Prod->Phenol Step 2: H2, Pd/C (Debenzylation) Nitro Nitro-Ether Intermediate Phenol->Nitro Step 3: 1-Fluoro-4-nitrobenzene K2CO3, SNAr Aniline Aniline Intermediate Nitro->Aniline Step 4: Fe, NH4Cl (Nitro Reduction) Precursor Boc-Protected AZ67 Aniline->Precursor Step 5: HATU, DIPEA + Proline Proline N-Boc-L-Proline Proline->Precursor Final This compound Precursor->Final Step 6: TFA/DCM (Boc Removal)

Caption: Step-by-step chemical synthesis of this compound, highlighting the convergent assembly of the indole core, isoxazole head, and proline tail.

Part 4: Mechanism & Signaling

AZ67 functions as an ATP-competitive inhibitor of the kinase domain of PFKFB3. By blocking the phosphorylation of Fructose-6-Phosphate (F6P), it prevents the formation of Fructose-2,6-Bisphosphate (F2,6BP).

Signaling Cascade
  • Normal State: Growth factors (VEGF/FGF) activate PFKFB3

    
     High F2,6BP 
    
    
    
    Active PFK1
    
    
    High Glycolysis
    
    
    Proliferation.
  • Inhibited State (AZ67): PFKFB3 Blocked

    
     Low F2,6BP 
    
    
    
    Inactive PFK1
    
    
    Glycolysis Stalls
    
    
    Quiescence/Apoptosis .
Mechanism of Action Diagram

MOA_Pathway GrowthFactor Growth Factors (VEGF, Insulin) PFKFB3 PFKFB3 (Kinase Active) GrowthFactor->PFKFB3 Upregulation Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P Hexokinase PFK1 PFK-1 (Rate Limiter) F26BP Fructose-2,6-Bisphosphate (Allosteric Activator) F6P->F26BP PFKFB3 (Phosphorylation) Pyruvate Pyruvate (Glycolysis Output) F6P->Pyruvate Glycolysis (via PFK-1) F26BP->PFK1 Activates Outcome Reduced Proliferation Angiogenesis Inhibition Pyruvate->Outcome AZ67 This compound (Inhibitor) AZ67->PFKFB3 INHIBITS (ATP Competitive)

Caption: Mechanistic pathway showing the intervention point of AZ67. Inhibition of PFKFB3 lowers F2,6BP levels, removing the allosteric activation of PFK-1 and stalling glycolytic flux.

Part 5: Validation Protocols

To ensure scientific integrity, the following protocols are provided for validating AZ67 activity.

1. In Vitro Kinase Assay (Self-Validating)
  • Objective: Determine

    
     against recombinant PFKFB3.
    
  • System: ADP-Glo™ Kinase Assay (Promega) or similar coupled enzyme assay.

  • Protocol:

    • Incubate recombinant human PFKFB3 (5 nM) with Fructose-6-Phosphate (10 µM) and ATP (10 µM) in kinase buffer.

    • Add AZ67 (serial dilution: 0.1 nM to 10 µM).

    • Incubate for 60 minutes at room temperature.

    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP

      
       Luciferase signal.
      
    • Validation Criteria: Signal must decrease in a dose-dependent manner.

      
       should be 
      
      
      
      nM.
2. Cellular F2,6BP Quantification
  • Objective: Confirm target engagement in cells (e.g., HUVEC or Cancer lines).

  • Protocol:

    • Treat cells with AZ67 (1 µM) for 4 hours.

    • Lyse cells in 0.1 N NaOH.

    • Measure F2,6BP levels using the Van Schaftingen method (activation of PPi-PFK from potato tubers).

    • Data Output: Expect >80% reduction in intracellular F2,6BP levels compared to vehicle control.

Quantitative Data Summary
ParameterValueNotes
Target PFKFB3Human Recombinant
IC50 (Enzymatic) 11 nMHigh Potency
Selectivity >100-foldvs. PFKFB1, PFKFB2, PFKFB4
Cellular IC50 ~18 nMF2,6BP reduction in HeLa cells
Solubility HighDue to Proline-Amide tail
References
  • Boyd, S., et al. (2015).[3][4] Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry, 58(8), 3611–3625.[4]

  • Emini Veseli, B., et al. (2021). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition. International Journal of Molecular Sciences, 22(11), 5970.

  • Cantelmo, A. R., et al. (2016). Inhibition of the Glycolytic Activator PFKFB3 in Endothelium Induces Tumor Vessel Normalization, Reduces Metastasis, and Improves Chemotherapy. Cancer Cell, 30(6), 968–985.

Sources

Technical Guide: PFKFB3 as a Master Regulator of Glycolytic Flux and Angiogenesis

[1]

Executive Summary

The 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3 ) enzyme represents a critical metabolic node in human physiology and pathology.[1][2][3][4] Unlike other isoforms in the PFKFB family, PFKFB3 possesses an exceptionally high kinase-to-phosphatase activity ratio (>700:1), effectively functioning as a constitutive generator of Fructose-2,6-bisphosphate (F2,6BP) . This guide dissects the enzymatic mechanics of PFKFB3, its non-canonical nuclear functions, and the current landscape of pharmacological inhibition. It is designed for researchers requiring actionable protocols and mechanistic clarity to advance drug discovery programs targeting metabolic reprogramming in cancer and inflammation.

Part 1: Mechanistic Foundation

The Bifunctional Imbalance

The PFKFB family (isoforms 1–4) are bifunctional enzymes containing both a kinase domain (2-kinase) and a phosphatase domain (2-phosphatase). PFKFB3 is unique due to a specific structural configuration that suppresses its phosphatase activity while enhancing kinase efficiency.

  • Kinase Reaction: Fructose-6-Phosphate (F6P) + ATP

    
     Fructose-2,6-Bisphosphate (F2,6BP) + ADP
    
  • Phosphatase Reaction: F2,6BP + H

    
    O 
    
    
    F6P + P
    
    

The Flux Driver: F2,6BP is the most potent allosteric activator of PFK-1 (Phosphofructokinase-1), the rate-limiting enzyme of glycolysis.[3] By overriding ATP-mediated inhibition of PFK-1, PFKFB3 forces the cell into a high-glycolytic state (Warburg Effect), even under normoxic conditions.

Regulation Nexus

PFKFB3 is an "inducible" isoenzyme, rapidly responsive to stress and signaling:

  • Hypoxia: The PFKFB3 promoter contains Hypoxia Response Elements (HREs), making it a direct target of HIF-1

    
    .
    
  • Phosphorylation:

    • AMPK: Phosphorylates PFKFB3 at Ser461, enhancing catalytic activity.

    • MK2/PIM2: Phosphorylation stabilizes the protein and promotes glycolysis.

  • Nuclear Translocation: Unlike other isoforms, PFKFB3 contains a Nuclear Localization Signal (NLS). In the nucleus, it does not regulate glycolysis but associates with CDKs (Cyclin-Dependent Kinases) to drive cell cycle progression (G1/S transition).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the central role of PFKFB3 in integrating upstream stress signals to drive both metabolic rewiring and cell proliferation.

PFKFB3_Pathwaycluster_inputsUpstream Regulatorscluster_metabolismCytosolic Metabolismcluster_nuclearNuclear FunctionsHIF1AHIF-1α(Hypoxia)PFKFB3PFKFB3(Kinase >> Phosphatase)HIF1A->PFKFB3TranscriptionAMPKAMPK(Energy Stress)AMPK->PFKFB3Phosphorylation(Ser461)RasOncogenic RasRas->PFKFB3StabilityF26BPFructose-2,6-BP(Allosteric Activator)PFKFB3->F26BPKinase ActivityCDKCDK1 / Cyclin D3PFKFB3->CDKNuclear Translocation(NLS dependent)F6PFructose-6-PPFK1PFK-1(Glycolytic Gatekeeper)F26BP->PFK1ActivatesGlycolysisHigh Glycolytic Flux(Warburg Effect)PFK1->GlycolysisDrivesCellCycleCell CycleProgression (G1/S)CDK->CellCyclePromotes

Figure 1: PFKFB3 integrates hypoxic and oncogenic signals to drive cytosolic glycolysis and nuclear cell cycle progression.

Part 3: Therapeutic Targeting & Inhibitor Landscape

Targeting PFKFB3 is challenging due to the high homology of its active site with other PFKFB isoforms. However, selectivity has been achieved with newer generation compounds.

Comparative Analysis of PFKFB3 Inhibitors[7][8]
InhibitorClassIC50 (PFKFB3)Mechanism of ActionStatus/Notes
3PO Small Molecule~23 µMTransiently reduces F2,6BP; competitive with F6P.Early generation; poor solubility; high off-target effects.
PFK-15 Chalcone Derivative~207 nMBlocks ATP binding pocket; higher selectivity than 3PO.Preclinical; demonstrated efficacy in reducing glucose uptake.
PFK-158 Chalcone DerivativeN/A (Optimized)Improved PK profile over PFK-15.Phase I Clinical Trial ; first-in-class PFKFB3 inhibitor.
KAN0438757 Novel Scaffold0.19 µMHighly selective; inhibits kinase domain specifically.[5][6]Potent inhibition of DNA repair and glycolysis in colorectal cancer.
AZ-PFKFB3-26 AstraZeneca Cmpd23 nMUltra-potent; highly selective against PFKFB1/2.Tool compound; demonstrates that glycolysis inhibition alone may not stop proliferation in all contexts.

Key Insight: While early inhibitors like 3PO were critical for proof-of-concept, they lack the potency for clinical translation. The shift towards compounds like KAN0438757 and AZ-PFKFB3-26 represents a move towards nanomolar potency and improved bioavailability.

Part 4: Experimental Framework (Protocols)

Protocol A: Coupled Enzyme Kinase Activity Assay

Purpose: To quantify PFKFB3 kinase activity in vitro and screen potential inhibitors.

Principle: PFKFB3 converts F6P to F2,6BP.[7] This product is difficult to measure directly. Instead, we measure the ADP produced. However, a more specific method involves a "coupled" system where the depletion of NADH is tracked. Note: Standard ADP-Glo assays are also viable, but the coupled assay provides real-time kinetic data.

Materials:

  • Recombinant human PFKFB3 (purified).

  • Substrate: Fructose-6-Phosphate (F6P).[8][9]

  • Cofactor: ATP.

  • Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

  • Reagents: Phosphoenolpyruvate (PEP), NADH.

Step-by-Step Methodology:

  • Buffer Prep: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • Master Mix: Mix PEP (2 mM), NADH (0.2 mM), PK (5 U/mL), and LDH (5 U/mL) in Kinase Buffer.

  • Enzyme Loading: Add 10–50 nM recombinant PFKFB3 to 96-well UV-transparent plate.

  • Inhibitor Incubation: Add test compounds (dissolved in DMSO) and incubate for 15 minutes at 25°C.

  • Reaction Start: Add ATP (0.5 mM) and F6P (1 mM) to initiate the reaction.

  • Detection: Monitor absorbance at 340 nm (NADH depletion) every 30 seconds for 30 minutes.

  • Analysis: Calculate the slope (rate) of NADH oxidation. The rate of NADH decrease is directly proportional to PFKFB3 kinase activity.

Protocol B: Cellular Glycolytic Flux Analysis (Lactate Production)

Purpose: To validate if PFKFB3 inhibition translates to reduced glycolytic flux in live cells.

Methodology:

  • Seeding: Seed cancer cells (e.g., HCT116 or U87) at 5,000 cells/well in a 96-well plate. Allow attachment (24h).

  • Starvation: Wash cells with PBS and switch to serum-free, low-glucose media (1 mM) for 4 hours to sensitize the pathway.

  • Treatment: Treat with PFKFB3 inhibitor (e.g., KAN0438757 at 1 µM, 5 µM) for 24 hours.

  • Supernatant Collection: Collect cell culture media.

  • Lactate Assay: Use an enzymatic lactate assay kit (Lactate Oxidase/Peroxidase coupled).

    • Mix 50 µL supernatant with 50 µL Reaction Mix (Lactate Oxidase + Probe).

    • Incubate 30 mins at Room Temp.

    • Read Fluorescence (Ex/Em = 535/587 nm).

  • Normalization: Crucial Step —Lyse the remaining cells and quantify total protein (BCA assay) or DNA (CyQUANT). Normalize lactate values to cell mass to distinguish metabolic inhibition from cytotoxicity.

Part 5: Experimental Workflow Visualization

Workflowcluster_step1Step 1: Target Engagementcluster_step2Step 2: Functional Inhibitioncluster_step3Step 3: Cellular ValidationRecombinantRecombinantPFKFB3BindingBinding Assay(ITC / MST)Recombinant->BindingInhibitorCandidateInhibitorInhibitor->BindingKinaseAssayKinase Assay(NADH Coupled)Binding->KinaseAssayIf BindsIC50Determine IC50KinaseAssay->IC50CellFluxGlycolytic Flux(Lactate/Seahorse)IC50->CellFluxSelect PotentHitsProliferationProliferation(xCELLigence)CellFlux->ProliferationCorrelate

Figure 2: Sequential screening workflow for validating PFKFB3 inhibitors from biochemical interaction to cellular phenotype.

References

  • PFKFB3 Structure and Function : PFKFB3 is associated with the Warburg effect because its activity increases the rate of glycolysis.[3][4] Wikipedia. Link[6]

  • PFKFB3 in Cancer : Roles of PFKFB3 in cancer. NCBI PMC. Link

  • Nuclear Functions : Nuclear Targeting of 6-Phosphofructo-2-kinase (PFKFB3) Increases Proliferation via Cyclin-dependent Kinases.[2][7][10] Journal of Biological Chemistry.[11] Link

  • Inhibitor KAN0438757 : Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells. NCBI PMC. Link

  • Angiogenesis Role : Endothelial PFKFB3 Plays a Critical Role in Angiogenesis.[11] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Inhibitor Data (Selleckchem) : PFKFB3 Selective Inhibitors and IC50 values. Selleckchem. Link

  • Kinase Assay Protocol : Phosphofructokinase Activity Assay Kit (Colorimetric). Abcam. Link

Technical Whitepaper: AZ PFKFB3 67 (AZ67) & Structure-Activity Relationship Profiling

[1]

Executive Summary & Target Validation

PFKFB3 is a bifunctional enzyme that regulates the steady-state levels of fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1).[1] In oncological contexts, PFKFB3 is frequently overexpressed, driving the "Warburg Effect"—the preferential utilization of glycolysis over oxidative phosphorylation even in oxygen-rich environments.[1]

This compound represents a pinnacle in the optimization of PFKFB3 inhibitors. Unlike early-generation compounds (e.g., 3PO) which suffered from poor potency and off-target effects, AZ67 demonstrates nanomolar affinity (

11

Chemical Architecture & SAR Analysis

The development of AZ67 moved away from early chemotypes toward a rigidified indole-based scaffold .[1] The structure-activity relationship (SAR) studies focused on optimizing interactions within the ATP-binding pocket of the PFKFB3 kinase domain.[1]

The Molecule[1][4][5][6]
  • IUPAC Name: (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 455.51 g/mol [1][2]

Structural Decomposition (SAR Map)

The high potency of AZ67 is derived from three distinct pharmacophores optimized during the lead generation phase (refer to Boyd et al., J. Med.[1] Chem. 2015):

  • The Core (Indole Scaffold):

    • Function: Acts as the structural anchor, mimicking the adenine ring of ATP.[1]

    • SAR Insight: The 3-cyano substitution on the indole ring was critical for filling a specific hydrophobic pocket and improving metabolic stability compared to earlier quinoline/quinoxaline derivatives.[1]

  • The "Head" (Isoxazole Moiety):

    • Structure: 3,5-dimethyl-4-isoxazolyl group attached via a methylene linker.[1]

    • Interaction: This group extends into the ribose/phosphate binding region, providing crucial H-bond acceptor capabilities and steric complementarity that excludes the larger ATP molecule while maintaining isoform selectivity against PFKFB1/2.[1]

  • The "Tail" (Solubilizing Amide):

    • Structure: (2S)-pyrrolidine-2-carboxamide linked via a phenoxy bridge.[1]

    • Function: This moiety extends towards the solvent front.[1] The pyrrolidine ring significantly enhances aqueous solubility (a major hurdle in early PFKFB3 inhibitors) and permeability without sacrificing binding affinity.[1] The stereochemistry ((S)-enantiomer) is often preferred for optimal fit.[1]

Selectivity Profile (Quantitative Data)

AZ67 exhibits remarkable selectivity for the inducible PFKFB3 isoform over the tissue-specific isoforms (PFKFB1/2), reducing the risk of systemic toxicity in liver (PFKFB1) or heart (PFKFB2) tissue.[1]

IsoformIC50 (nM)Selectivity Ratio (vs PFKFB3)Biological Context
PFKFB3 11 1x Inducible / Oncogenic / Angiogenic
PFKFB2159~14xCardiac / Myogenic
PFKFB11130~100xHepatic
PFKFB4>1000>100xTestis / Tumor survival

Mechanism of Action & Signaling Pathways[1]

AZ67 functions as a competitive inhibitor of the PFKFB3 kinase domain.[1] By preventing the phosphorylation of Fructose-6-Phosphate (F6P) to F2,6BP, it breaks the feed-forward loop that sustains high glycolytic rates.[1]

Recent studies (e.g., Schoors et al., Boyd et al.[1]) have also highlighted a non-glycolytic role of PFKFB3 in angiogenesis, where AZ67 inhibits endothelial tube formation potentially through cytoskeleton remodeling, independent of lactate production.[1]

Visualization: PFKFB3 Inhibition Pathway

The following diagram illustrates the intervention point of AZ67 within the glycolytic cascade.[1]

PFKFB3_PathwayGlucoseGlucoseF6PFructose-6-Phosphate(F6P)Glucose->F6PF16BPFructose-1,6-Bisphosphate(F-1,6-BP)F6P->F16BPCatalyzed by PFK-1F26BPFructose-2,6-Bisphosphate(F-2,6-BP)F6P->F26BPPhosphorylationGlycolysisGlycolytic Flux(Lactate Production)F16BP->GlycolysisF26BP->F6PDephosphorylationPFK1PFK-1(Gatekeeper Enzyme)F26BP->PFK1AllostericActivationPFKFB3PFKFB3(Kinase Domain)PFKFB3->F26BPCatalyzes SynthesisAngiogenesisAngiogenesis(Endothelial Sprouting)PFKFB3->AngiogenesisCytoskeletalRegulation?AZ67This compound(Inhibitor)AZ67->PFKFB3Competitive Inhibition(IC50: 11 nM)Glycolysis->AngiogenesisMetabolic Support

Caption: Mechanistic intervention of AZ67.[1][3][4][5][6] By blocking PFKFB3, AZ67 reduces F-2,6-BP levels, removing the allosteric activation of PFK-1 and suppressing glycolytic flux.[1][7]

Validated Experimental Protocols

To ensure data reproducibility, the following protocols are recommended. These are self-validating systems derived from standard AZ methodologies.[1]

In Vitro Kinase Assay (ADP-Glo / Kinase-Glo)

Rationale: Direct measurement of ATP consumption by recombinant PFKFB3.[1]

Reagents:

  • Recombinant human PFKFB3 (His-tagged).[1]

  • Substrate: Fructose-6-phosphate (F6P).[1][6]

  • ATP (Ultrapure).[1]

  • Detection Reagent: ADP-Glo or Kinase-Glo (Promega).[1]

Protocol Steps:

  • Buffer Prep: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).[1] Note: Triton prevents compound aggregation.[1]

  • Compound Dilution: Prepare 3-fold serial dilutions of AZ67 in DMSO. Final DMSO concentration in assay should be <1%.[1]

  • Enzyme Incubation: Incubate 5 nM PFKFB3 with AZ67 dilutions for 15 minutes at Room Temperature (RT).

  • Reaction Start: Add Substrate Mix (10 µM ATP + 10 µM F6P).

  • Running: Incubate for 40–60 minutes at RT.

  • Termination/Detection: Add ADP-Glo reagent (stops kinase, depletes remaining ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

  • Readout: Measure Luminescence.

  • Validation: Z' factor should be > 0.[1]5. Reference IC50 should fall within 5–20 nM.[1]

Cellular Target Engagement (F2,6BP Quantification)

Rationale: Verifies that the compound penetrates the cell membrane and hits the target in a complex biological environment.

Protocol Steps:

  • Seeding: Seed HUVEC or Cancer cells (e.g., HCT116) at

    
     cells/well.
    
  • Treatment: Treat with AZ67 (0.1, 1.0, 10 µM) for 4–24 hours.

  • Extraction: Lyse cells in 0.1 N NaOH . Crucial: Acidic extraction hydrolyzes F2,6BP; alkaline extraction preserves it.[1]

  • Assay: Use the Van Schaftingen method (activation of PPi-PFK from potato tubers) or a commercial F2,6BP ELISA kit.[1]

  • Normalization: Normalize F2,6BP levels to total protein content.

Pharmacokinetics & Handling[1]

Solubility & Formulation

AZ67 is a hydrophobic molecule with specific solubility constraints.[1]

  • Stock Solution: Soluble in DMSO up to 100 mM.[1][2]

  • Aqueous Buffer: Poor solubility in PBS.[1] For animal studies, formulate in 10% DMSO / 40% PEG400 / 50% Saline or cyclodextrin-based vehicles (e.g., 10% HP-β-CD).[1]

Storage[1]
  • Powder: -20°C (Stable for >2 years).[1]

  • DMSO Stock: -80°C (Avoid repeated freeze-thaw cycles; aliquot into single-use vials).

Visualization: SAR Decision Tree

The following diagram reconstructs the logic flow for the selection of AZ67 over other candidates.

SAR_Logiccluster_0Critical Design ChoiceHTS_HitHTS Hit(Modest Potency, Poor Solubility)Scaffold_OptScaffold Optimization(Indole vs Quinoxaline)HTS_Hit->Scaffold_OptRigidificationPotency_OptPotency Optimization(Isoxazole Head)Scaffold_Opt->Potency_Opt+ 3-Cyano Group+ ATP Pocket FitPK_OptPK/Solubility Optimization(Pyrrolidine Tail)Potency_Opt->PK_OptSolvent FrontExtensionAZ67This compound(Lead Candidate)PK_Opt->AZ67IC50: 11nMSoluble

Caption: Evolutionary logic of the AZ67 pharmacophore. The transition from scaffold selection to specific moiety additions addressed potency and solubility sequentially.[1]

References

  • Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3.[1][8] Journal of Medicinal Chemistry, 58(8), 3611–3625.[1][8] [Link] (Foundational paper describing the optimization of the series leading to AZ67).[1]

  • Schoors, S., et al. (2014). Partial and transient reduction of glycolysis by PFKFB3 blockade reduces pathological angiogenesis.[1] Cell Metabolism, 19(1), 37–48.[1][5] [Link] (Establishes the biological rationale for PFKFB3 inhibition in angiogenesis).

  • Emini Veseli, B., et al. (2021). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition.[1][4][9][5][6] International Journal of Molecular Sciences, 22(11), 5970.[1][9] [Link] (Specific characterization of AZ67 in endothelial models, confirming binding via ITC).

Decoupling Metabolism and Motility: The Angiogenic Impact of AZ PFKFB3 67

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic and functional impact of AZ PFKFB3 67 (AZ67) on angiogenesis. It is structured for an audience of drug discovery scientists and vascular biologists, focusing on the compound's unique uncoupling of glycolytic flux from angiogenic potential.

Content Type: Technical Whitepaper | Compound: this compound (AZ67) | Target: PFKFB3 Kinase Domain

Executive Summary: The Metabolic Checkpoint

Angiogenesis is metabolically expensive. Endothelial cells (ECs) rely on glycolysis for >85% of their ATP generation, a dependency driven by the isoenzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3). PFKFB3 generates Fructose-2,6-bisphosphate (F2,6BP), the potent allosteric activator of PFK-1, effectively locking ECs in a high-glycolytic "Warburg-like" state to fuel rapid filopodia extension and migration.

This compound represents a second-generation, highly selective inhibitor. Unlike its predecessor 3PO (which has poor solubility and off-target effects), AZ67 binds the PFKFB3 kinase domain with nanomolar affinity (


 nM).

Critical Insight: While the dogma suggests PFKFB3 inhibitors work solely by starving ECs of ATP, recent data indicates AZ67 can inhibit angiogenic sprouting without significantly reducing bulk glycolytic flux (lactate production) in certain contexts.[1][2][3] This suggests AZ67 may target a specific, compartmentalized pool of PFKFB3 linked to cytoskeletal remodeling rather than bulk energy production—a distinction vital for therapeutic window optimization.

Mechanistic Foundation & Signaling Architecture

The Target: PFKFB3

PFKFB3 is unique among PFK-2 isoenzymes due to its high kinase:phosphatase ratio (700:1), making it a net producer of F2,6BP.[4] In "Tip Cells" (the leading edge of a vessel sprout), PFKFB3 levels surge, driving the ATP generation required for actin polymerization.

Mechanism of Action (AZ67)

AZ67 is an ATP-competitive inhibitor. By occupying the ATP-binding pocket of the PFKFB3 kinase domain, it prevents the phosphorylation of Fructose-6-Phosphate (F6P) to F2,6BP.

  • Primary Consequence: Reduced F2,6BP levels.

  • Secondary Consequence: Reduced PFK-1 activity

    
     accumulation of glycolytic intermediates 
    
    
    
    diversion into the Pentose Phosphate Pathway (PPP) or hexosamine biosynthetic pathway.
  • Angiogenic Outcome: Collapse of tip cell filopodia and induction of a quiescent "stalk cell" phenotype.

Pathway Visualization

The following diagram illustrates the intervention point of AZ67 within the endothelial glycolytic cascade.

G cluster_PFKFB3 Target Node Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PFKFB3 PFKFB3 (Kinase Active) F6P->PFKFB3 Substrate PFK1 PFK-1 (Rate Limiting) F6P->PFK1 F26BP Fructose-2,6-BP (Allosteric Activator) PFKFB3->F26BP Synthesis AZ67 This compound (Inhibitor) AZ67->PFKFB3  Inhibits (Kd ~11nM) F26BP->PFK1  Activates F16BP Fructose-1,6-BP PFK1->F16BP Pyruvate Pyruvate -> Lactate F16BP->Pyruvate Angiogenesis Filopodia Extension & Migration Pyruvate->Angiogenesis  ATP Supply

Caption: AZ67 blocks the kinase activity of PFKFB3, preventing the formation of F2,6BP, the essential activator for PFK-1 driven high-rate glycolysis in endothelial cells.

Compound Profile: this compound[2][3][5][6][7][8][9]

PropertySpecificationNotes for Researchers
Chemical Name (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamideUse SMILES for docking: CC1=C(C(=NO1)CN2C=C(C3=C2C=CC(=C3)OC4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5)C#N)C
Selectivity >100-fold vs PFKFB1/2/4High specificity prevents cardiac toxicity (PFKFB2 is dominant in cardiomyocytes).
Potency (

)
~11 nM (PFKFB3)significantly more potent than 3PO (

~20-50

M).
Solubility DMSO (up to 50 mM)Poor aqueous solubility; avoid freeze-thaw cycles of stock solutions.
Cellular Penetration HighEffective in HUVEC/HAOEC at 10-100 nM range.

Experimental Protocols

To validate the effect of AZ67, one must distinguish between metabolic suppression and functional angiogenic inhibition. The following protocols are designed to be self-validating.

Functional Assay: HUVEC Spheroid Sprouting

This 3D assay is superior to 2D tube formation as it mimics the physical constraints of the extracellular matrix (ECM) and tip/stalk cell selection.

Reagents:

  • HUVEC (P3-P5).

  • Methylcellulose (viscosity agent).

  • Collagen Type I (Rat Tail).

  • AZ67 Stock (10 mM in DMSO).

Workflow:

  • Spheroid Generation: Suspend HUVECs (400 cells/100

    
    L) in medium containing 20% methocel. "Hang" drops on the lid of a petri dish to form single spheroids over 24h.
    
  • Embedding: Harvest spheroids and resuspend in Collagen I solution on ice. Neutralize pH immediately with NaOH.

  • Treatment: Polymerize collagen in a 24-well plate. Overlay with EGM-2 medium containing VEGF (50 ng/mL) and AZ67 (Dose range: 1 nM, 10 nM, 100 nM).

  • Quantification (48h): Fix with 4% PFA. Image using Phase Contrast.

    • Metric 1: Cumulative Sprout Length (CSL).

    • Metric 2: Number of Branch Points.

Expected Result: AZ67 should reduce CSL by >60% at 100 nM. Control spheroids will show "starburst" sprouting; treated spheroids will remain rounded or show stunted, blunt protrusions.

Metabolic Validation: Seahorse XF Glycolytic Rate Assay

Do not rely solely on media lactate kits, which lack temporal resolution.

Protocol:

  • Seeding: Plate HUVECs (20k/well) in XF96 plates coated with Fibronectin.

  • Starvation: Switch to unbuffered XF assay medium (no glucose/pyruvate) for 1h.

  • Injection Strategy:

    • Port A: Glucose (10 mM) – Measures basal glycolysis.

    • Port B: Oligomycin (1

      
      M) – Measures glycolytic capacity (max).
      
    • Port C: 2-DG (50 mM) – Shuts down glycolysis (background).

  • AZ67 Treatment: Pre-treat cells for 2h or 24h with AZ67 (100 nM) prior to the assay.

Data Interpretation:

  • PER (Proton Efflux Rate): If AZ67 is acting canonically, PER should drop significantly upon Glucose injection compared to DMSO.

  • Nuance: If sprouting is inhibited but PER remains stable, this confirms the "compartmentalized" effect of AZ67—disrupting the localized ATP pool at the leading edge without crashing global cell metabolism.

Experimental Workflow Visualization

The following diagram outlines the logic flow for validating AZ67 efficacy, moving from molecular binding to phenotypic output.

Workflow cluster_Biochem Target Engagement cluster_Pheno Functional Output cluster_Metabolic Metabolic Flux Compound This compound (Stock) ITC Isothermal Titration Calorimetry (ITC) Compound->ITC  Kd Check Sprout Spheroid Sprouting (3D Collagen) Compound->Sprout  10-100 nM Seahorse Seahorse XF (ECAR/PER) Compound->Seahorse Cells HUVEC / HAOEC Cells->Sprout Cells->Seahorse Valid Data Synthesis (Mechanism Confirmation) ITC->Valid  Bind? Sprout->Valid  Inhibit? Prolif BrdU Incorporation (Proliferation) Seahorse->Valid  Glycolysis Drop?

Caption: A multi-modal validation workflow ensuring AZ67 effects are on-target (ITC), functional (Sprouting), and mechanistically consistent (Seahorse).

Data Synthesis & Interpretation

When analyzing AZ67 data, researchers often encounter a "disconnect" between metabolic markers and angiogenic readouts.

ReadoutExpected Trend (AZ67 100nM)Mechanistic Explanation
F2,6BP Levels Decrease (>50%)Direct inhibition of kinase domain.
Lactate Production Variable (No change to Moderate Decrease)Crucial: ECs have massive glycolytic reserve. Partial PFKFB3 inhibition may not drop bulk lactate but will disrupt the rapid ATP bursts needed for actin dynamics.
Tube Formation Strong InhibitionDisruption of filopodia stability.
Cell Viability No Significant ChangeAZ67 is cytostatic, not cytotoxic, at angiogenic doses.[2] This is a safety advantage over PFK-158.

References

  • Perrotta, P., et al. (2020).[5] "The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition".[1][2][3] International Journal of Molecular Sciences.

  • Boyd, S., et al. (2015). "Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3". Journal of Medicinal Chemistry.

  • De Bock, K., et al. (2013). "Role of PFKFB3-driven glycolysis in vessel sprouting". Cell.

  • Tocris Bioscience. "this compound Product Information". Tocris.

  • Cantelmo, A.R., et al. (2016). "Inhibition of the PFKFB3 glycolytic activator reduces pathological angiogenesis".[3][4] Cell Metabolism.

Sources

Metabolic Reprogramming as a Therapeutic Strategy: The Neuroprotective Profile of AZ PFKFB3 67 (AZ67)

[1]

Executive Summary

The metabolic coupling between neurons and astrocytes is a delicate homeostatic system. While astrocytes rely on aerobic glycolysis to fuel neurons via lactate, neurons themselves maintain a low glycolytic rate, prioritizing the Pentose Phosphate Pathway (PPP) to generate NADPH and maintain antioxidant defense.[1][2] In neurodegenerative conditions—specifically ischemic stroke and excitotoxicity—this balance is disrupted.[2][3] The enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3), typically degraded in healthy neurons, becomes pathologically stabilized.[1][2] This forces neuronal metabolism into hyper-glycolysis, depleting the PPP and leaving the neuron vulnerable to oxidative stress.[2][4]

This guide details the technical profile of AZ PFKFB3 67 (commonly referred to as AZ67 ), a highly selective, ATP-competitive inhibitor of PFKFB3. We explore its mechanism of action in restoring the metabolic "Redox Shunt," provide validated experimental protocols for its assessment, and analyze the data supporting its neuroprotective efficacy.

The Target: PFKFB3 and the Neuronal Metabolic Crisis[1][4][5]

To understand the utility of AZ67, one must first understand the "Metabolic Switch" that dictates neuronal survival.

The Physiological State

In healthy cortical neurons, the E3 ubiquitin ligase APC/C-Cdh1 continuously targets PFKFB3 for proteasomal degradation.[1][2][4] Consequently, levels of Fructose-2,6-bisphosphate (F2,6BP)—the most potent allosteric activator of the glycolytic enzyme PFK1—remain low. This restricts glycolytic flux and diverts Glucose-6-Phosphate (G6P) into the Pentose Phosphate Pathway (PPP) .[1][2][5]

  • Outcome: High NADPH production

    
     Efficient Glutathione (GSH) regeneration 
    
    
    ROS scavenging.
The Pathological State (Excitotoxicity)

During ischemic or excitotoxic events (e.g., glutamate overstimulation of NMDA receptors), Cdh1 is inhibited. PFKFB3 accumulates in the neuron, driving F2,6BP production.[1]

  • The Warburg-like Shift: Metabolism shifts aggressively toward glycolysis.

  • The Consequence: The PPP is starved of substrate. NADPH levels crash. The neuron loses its ability to neutralize Reactive Oxygen Species (ROS), leading to apoptotic death.

Compound Profile: this compound[1][2][3][6][7][8][9][10]

This compound is a potent small-molecule inhibitor developed to reverse this pathological glycolytic drive.[1][2][6][7]

Chemical Identity
  • IUPAC Name: (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide[8]

  • Molecular Formula: C26H25N5O3[8]

  • Binding Mode: Binds to the ATP-binding pocket of the PFKFB3 kinase domain. It does not inhibit the bisphosphatase domain.

Selectivity Profile

AZ67 demonstrates remarkable isoform selectivity, a critical attribute given the ubiquity of PFKFB enzymes in other tissues (e.g., heart, liver).

IsoformIC50 (nM)Primary Tissue LocationClinical Relevance of Inhibition
PFKFB3 11 Brain (Astrocytes/Tumors)Target: Reduces pathological glycolysis.
PFKFB2159HeartPotential cardiac risk (14-fold margin).
PFKFB11130LiverLow risk (>100-fold margin).
PFKFB4>10,000Testis/TumorsNegligible cross-reactivity.

Mechanism of Neuroprotection: The "Redox Shunt"

The neuroprotective capacity of AZ67 is not derived from "starving" the cell of energy, but by rerouting the carbon flux. By inhibiting PFKFB3, AZ67 acts as a metabolic valve, forcing glucose carbons away from PFK1 (Glycolysis) and into G6PD (PPP).

Pathway Visualization

The following diagram illustrates the mechanism by which AZ67 restores antioxidant defense in neurons.

MetabolicShuntGlucoseGlucoseG6PGlucose-6-Phosphate(G6P)Glucose->G6PPFK1PFK1G6P->PFK1Blocked byLow F2,6BPG6PDG6PDG6P->G6PDFlux ReroutedPFKFB3PFKFB3(PathologicalStabilization)F26BPFructose-2,6-BPPFKFB3->F26BPKinase ActivityF26BP->PFK1ActivatesGlycolysisGlycolysis(Energy)PFK1->GlycolysisWarburg EffectPPPPentose PhosphatePathwayG6PD->PPPNADPHNADPHPPP->NADPHGSHGSH(Reduced)NADPH->GSHRegenerationROSROSNeutralizationGSH->ROSAZ67This compound(Inhibitor)AZ67->PFKFB3Inhibits (IC50 11nM)

Figure 1: Mechanism of Action. AZ67 inhibits PFKFB3, reducing F2,6BP levels.[7][9] This releases the allosteric activation of PFK1, shunting G6P into the PPP to generate NADPH and neutralize ROS.

Experimental Framework

To validate the properties of AZ67 in your own laboratory, the following protocols are recommended. These move from biochemical validation to functional cellular assays.

Protocol A: Cell-Free Kinase Activity Assay

Purpose: To verify the potency (IC50) of AZ67 against recombinant PFKFB3.

  • Reagents: Recombinant human PFKFB3, ATP (10 µM), Fructose-6-Phosphate (F6P), ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Procedure:

    • Incubate 5 ng PFKFB3 with varying concentrations of AZ67 (0.1 nM – 10 µM) for 15 min at RT.

    • Initiate reaction by adding ATP/F6P mix. Incubate for 40 min at RT.

    • Add ADP-Glo Reagent (terminates kinase reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Measure Luminescence.

  • Validation: Plot log[inhibitor] vs. response. Valid IC50 should be 10–20 nM.

Protocol B: Metabolic Flux Analysis (Seahorse XF)

Purpose: To demonstrate the "Metabolic Switch" from glycolysis to respiration/PPP.

  • Model: Primary Cortical Neurons (DIV 10-14).

  • Treatment: Pre-treat with AZ67 (100 nM) for 1 hour prior to assay.

  • Assay: Glycolytic Rate Assay.

  • Injection Strategy:

    • Injection A (Rotenone/Antimycin A): Blocks mitochondrial respiration (measures compensatory glycolysis).

    • Injection B (2-DG): Blocks glycolysis (confirms glycolytic proton efflux).

  • Expected Result:

    • Vehicle (Excitotoxic conditions): High ECAR (Extracellular Acidification Rate), Low OCR (Oxygen Consumption Rate).

    • AZ67 Treated: Reduced ECAR (Glycolysis inhibition) and maintenance of OCR (if coupled with mitochondrial protection). Note: Direct PPP flux is best measured via C14-Glucose radio-labeling, but Seahorse provides the necessary glycolytic suppression data.

Protocol C: In Vitro Neuroprotection (Excitotoxicity Model)

Purpose: To quantify survival and ROS mitigation.

  • Culture: Mouse primary cortical neurons.

  • Induction: Treat with NMDA (20-50 µM) or Glutamate (100 µM) for 20 minutes, then wash.

  • Intervention: Apply AZ67 (100 nM) immediately post-wash or co-treatment.

  • Readouts (24h post-insult):

    • Cell Death: LDH Release assay or Calcein-AM/EthD-1 staining.

    • ROS: Load cells with CM-H2DCFDA (5 µM). Measure fluorescence at 485/535 nm.

  • Causality Check: Co-treat with 6-AN (a 6-phosphogluconate dehydrogenase inhibitor). If AZ67's protection is lost, the mechanism is confirmed to be PPP-dependent.

Experimental Workflow Visualization

The following diagram outlines the logical progression for validating AZ67 in a drug discovery pipeline.

WorkflowPhase1Phase 1: Biochemical ValidationKinaseAssayRecombinant PFKFB3 Assay(Confirm IC50 ~11nM)Phase1->KinaseAssayPhase2Phase 2: Cellular MetabolismSeahorseSeahorse XF Analysis(Confirm Reduced ECAR)Phase2->SeahorsePhase3Phase 3: Functional NeuroprotectionROS_AssayROS Quantification(CM-H2DCFDA)Phase3->ROS_AssayCheck1Selectivity > 100x?KinaseAssay->Check1Check2Glycolysis Inhibited?Seahorse->Check2SurvivalNeuronal Survival(LDH / Caspase-3)ROS_Assay->SurvivalCheck1->Phase2YesCheck2->Phase3Yes

Figure 2: Validation Workflow. A step-by-step logic gate for confirming AZ67 activity, ensuring target engagement (Phase 1) precedes phenotypic observation (Phase 3).

Synthesis and Conclusion

This compound represents a precision tool in the field of immunometabolism and neuropharmacology. Unlike broad-spectrum metabolic poisons (e.g., 2-Deoxyglucose), AZ67 targets the specific regulatory node (PFKFB3) that drives pathological glycolysis in stressed neurons.

Key Takeaways for Researchers:

  • Specificity is Key: The 100-fold selectivity over hepatic PFKFB1 minimizes systemic metabolic toxicity risks in animal models.

  • Mechanism: Efficacy is driven by the restoration of the Pentose Phosphate Pathway, not by energy deprivation.

  • Application: Ideal for models of Stroke (MCAO), Traumatic Brain Injury (TBI), and Alzheimer's Disease where oxidative stress is a primary driver of pathology.

By utilizing the protocols and mechanistic insights provided above, researchers can effectively leverage AZ67 to dissect the metabolic underpinnings of neurodegeneration.

References

  • Boyd, S., et al. (2015).[9][10] Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry, 58(8), 3611–3625.[10] [Link]

  • St-Gallay, S. A., et al. (2016). Structural basis for the inhibition of the 6-phosphofructo-2-kinase activity of PFKFB3 by AZPFKFB3-26 and AZPFKFB3-67. Biochemical Journal, 473(15), 2303–2316. [Link]

  • Burmistrova, O., et al. (2019).[9] Targeting PFKFB3 alleviates cerebral ischemia-reperfusion injury in mice.[1][2][6][7] Scientific Reports, 9, 11670.[9] [Link]

  • Rodriguez-Rodriguez, P., et al. (2012). Excitotoxic stimulus stabilizes PFKFB3 causing pentose-phosphate pathway to glycolysis switch and neurodegeneration.[1][2] Cell Death & Differentiation, 19, 1582–1589. [Link]

  • Emini Veseli, B., et al. (2021).[11][12] The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition.[12] International Journal of Molecular Sciences, 22(11), 5970.[11][12] [Link]

The Metabolic Checkpoint: PFKFB3 as a Driver of Inflammatory Pathology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Involvement of PFKFB3 in Inflammatory Diseases Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of immunometabolism, 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) has emerged not merely as a glycolytic enzyme, but as a critical "metabolic checkpoint" regulating the inflammatory phenotype.[1] Unlike other PFKFB isoforms, PFKFB3 possesses an exceptionally high kinase-to-phosphatase ratio (approx. 740:1), effectively locking cells into a high-glycolytic state (the Warburg Effect) even under normoxia. This guide dissects the molecular involvement of PFKFB3 in chronic inflammatory diseases, detailing its role in driving the aggressive phenotypes of rheumatoid synovial fibroblasts, atherosclerotic macrophages, and pulmonary endothelial cells.

Part 1: The Mechanistic Architecture

The PFKFB3-Driven Feed-Forward Loop

The pathogenicity of PFKFB3 stems from its regulation by and amplification of inflammatory signaling. It is not a passive metabolic participant but an active driver of the HIF-1


 / NF-

B axis
.
  • Induction: Pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    ) and hypoxia stabilize HIF-1
    
    
    and activate NF-
    
    
    B.
  • Expression: Both transcription factors bind to the promoter region of PFKFB3, significantly upregulating its expression.

  • Metabolic Switch: PFKFB3 generates Fructose-2,6-Bisphosphate (F-2,6-BP), the most potent allosteric activator of PFK-1, overriding ATP-mediated inhibition of glycolysis.[2]

  • Amplification: Rapid glycolytic flux generates ATP for cytoskeletal remodeling (migration) and lactate, which further stabilizes HIF-1

    
    , creating a pathological feed-forward loop.
    
Visualization: The Inflammatory Feed-Forward Loop

PFKFB3_Pathway cluster_extracellular Extracellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia (Low pO2) HIF1a_Unstable HIF-1α (Unstable) Hypoxia->HIF1a_Unstable Stabilizes Cytokines TNF-α / IL-1β NFkB_Inactive NF-κB (Inactive) Cytokines->NFkB_Inactive Activates Transcription PFKFB3 Gene Transcription NFkB_Inactive->Transcription HIF1a_Unstable->Transcription PFKFB3_Enzyme PFKFB3 (High Kinase Activity) F26BP Fructose-2,6-Bisphosphate (Allosteric Activator) PFKFB3_Enzyme->F26BP Phosphorylation F6P Fructose-6-Phosphate F6P->PFKFB3_Enzyme PFK1 PFK-1 (Rate Limiting) F26BP->PFK1 Activates (+) Glycolysis Glycolytic Flux PFK1->Glycolysis Lactate Lactate Production Glycolysis->Lactate ATP ATP (Rapid Generation) Glycolysis->ATP Lactate->HIF1a_Unstable Positive Feedback Transcription->PFKFB3_Enzyme Translation

Figure 1: The PFKFB3-HIF-1


 feed-forward loop. Note the positive feedback mechanism where lactate accumulation prevents HIF-1

degradation, sustaining the inflammatory cycle.

Part 2: Disease-Specific Pathologies

Rheumatoid Arthritis (RA): The Aggressive Synoviocyte

In RA, Fibroblast-Like Synoviocytes (FLS) transform into a tumor-like, invasive phenotype. PFKFB3 is the metabolic engine of this transformation.

  • Causality: High PFKFB3 levels in RA-FLS drive rapid ATP production required for lamellipodia formation and migration into cartilage.

  • Evidence: Inhibition of PFKFB3 (via 3PO or siRNA) suppresses FLS invasion and reduces secretion of IL-6, IL-8, and CXCL10.

  • Key Insight: The metabolic switch in RA-FLS is independent of mitochondrial defects; it is a programmed upregulation of glycolysis to support rapid proliferation and cytokine secretion [1].

Atherosclerosis: Macrophage Polarization & Plaque Instability

Atherosclerotic plaques are hypoxic microenvironments. PFKFB3 dictates macrophage function within the plaque.

  • Mechanism: PFKFB3 drives M1 (pro-inflammatory) macrophage polarization. M1 macrophages rely almost exclusively on glycolysis.

  • Plaque Vulnerability: High glycolytic flux leads to lactate accumulation and necrotic core expansion. PFKFB3 inhibition shifts macrophages toward an M2 (anti-inflammatory) phenotype and stabilizes the plaque [2].

Pulmonary Hypertension (PH): Endothelial Dysfunction

In PH, pulmonary arterial endothelial cells (PAECs) undergo hyper-proliferation and Endothelial-to-Mesenchymal Transition (EndMT).

  • Mechanism: PFKFB3 upregulation in PAECs stabilizes HIF-2

    
    , promoting the expression of pro-proliferative and pro-inflammatory factors (PDGFB, FGF2).
    
  • Therapeutic Target: Genetic deletion or pharmacological inhibition of PFKFB3 in endothelium reverses vascular remodeling and reduces right ventricular pressure in PH models [3].

Part 3: Pharmacological Intervention

Targeting PFKFB3 requires navigating the balance between dampening pathological inflammation and preserving basal metabolic needs.

Inhibitor Landscape Comparison
CompoundIC50 (PFKFB3)Specificity ProfileDevelopment StatusKey Mechanism Note
3PO ~25 µMModerate; First-genPreclinical (Tool compound)Transiently suppresses glycolytic flux; poor solubility limits clinical use.
PFK-15 ~207 nMHigh; Selective over PFKFB4PreclinicalImproved potency; induces G2/M arrest in activated immune cells.
PFK-158 ~137 nMHigh; Optimized PFK-15Phase I (Cancer)Improved pharmacokinetics; potential for repurposing in autoimmunity.
KAN0438757 ~0.19 µMVery HighPreclinicalCompetitive inhibitor of the kinase domain; highly selective against PFKFB4 (IC50 3.6 µM) [4].

Critical Consideration: While 3PO is widely cited, its high IC50 and off-target effects make it suitable only for initial in vitro screening. For robust mechanistic studies, KAN0438757 or PFK-158 are the recommended standards.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Measuring Glycolytic Flux (Seahorse XF Glycolytic Stress Test)

Rationale: This assay directly measures the Extracellular Acidification Rate (ECAR), a proxy for glycolytic activity driven by PFKFB3.

Workflow:

  • Cell Seeding: Seed macrophages or FLS (30,000 cells/well) in XF96 plates. Allow adhesion overnight.

  • Starvation: Wash cells 2x with XF Assay Medium (non-buffered, glucose-free). Incubate for 1 hour in a non-CO2 incubator to degas.

  • Injections (The Validation Steps):

    • Port A (Glucose, 10mM): Induces glycolysis.[3][4][5][6] Validation: Rapid spike in ECAR confirms cells are metabolically active.

    • Port B (Oligomycin, 1µM): Inhibits ATP synthase. Forces cells to max glycolysis. Validation: Calculates "Glycolytic Capacity."

    • Port C (2-DG, 50mM): Competitive inhibitor of Hexokinase. Validation: ECAR must drop to baseline; confirms acidification is glycolysis-derived.

  • PFKFB3 Specificity: Run parallel wells pre-treated with KAN0438757 (1 µM) for 24h. A significant reduction in the "Glycolysis" and "Glycolytic Capacity" parameters confirms PFKFB3 dependency.[7]

Protocol B: PFKFB3 Kinase Activity Assay (Cell-Free)

Rationale: To verify if a compound directly inhibits the enzyme or affects upstream expression.[3]

  • Reaction Mix: Recombinant human PFKFB3 (10-50 ng) + ATP (100 µM) + Fructose-6-Phosphate (F6P, 100 µM).

  • Incubation: 30 minutes at 30°C.

  • Detection: The product, F-2,6-BP, is difficult to measure directly. Use a coupled enzyme system :

    • Add PFK-1 (purified), Aldolase, TPI, and G3PDH + NADH.

    • Mechanism:[2][3][8][9][10] F-2,6-BP activates PFK-1, consuming NADH in the downstream steps.

  • Readout: Monitor decrease in NADH absorbance at 340nm.

  • Control: Reaction without F-2,6-BP (background PFK-1 activity).

Visualization: Experimental Validation Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Selection cluster_analysis Data Output & Validation Isolate Isolate Target Cells (FLS / Macrophages) Treat Inhibitor Treatment (KAN0438757 / PFK-158) Isolate->Treat Seahorse Seahorse XF Analyzer (Live Cell ECAR) Treat->Seahorse Western Western Blot (p-PFKFB3 / HIF-1α) Treat->Western Kinase Kinase Activity Assay (NADH Coupled) Treat->Kinase Flux Glycolytic Flux (ECAR Reduction) Seahorse->Flux Functional Readout Protein Protein Expression (Stability Check) Western->Protein Mechanism Check Enzyme Direct Inhibition (IC50 Calculation) Kinase->Enzyme Target Engagement

Figure 2: Integrated workflow for validating PFKFB3 involvement. Combining functional (Seahorse), molecular (Western), and enzymatic assays ensures robust data interpretation.

References

  • Garcia-Carbonell, R., et al. (2016). "Critical Role of Glucose Metabolism in Rheumatoid Arthritis Fibroblast-like Synoviocytes." Arthritis & Rheumatology. Link

  • Tawakol, A., et al. (2015). "HIF-1α and PFKFB3 Mediate a Tight Relationship Between Proinflammatory Activation and Anaerobic Metabolism in Atherosclerotic Macrophages."[7] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • Cao, Y., et al. (2019).[11] "PFKFB3-mediated endothelial glycolysis promotes pulmonary hypertension."[3] Proceedings of the National Academy of Sciences (PNAS). Link

  • Gustafsson, N.M.S., et al. (2018). "Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination." Nature Communications. Link

  • Clem, B., et al. (2008). "Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth."[12] Molecular Cancer Therapeutics. Link

Sources

Technical Whitepaper: AZ PFKFB3 67 (AZ67)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preclinical Data on AZ PFKFB3 67 (AZ67) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A High-Fidelity Chemical Probe for PFKFB3 Inhibition

Executive Summary

This compound (commonly referred to as AZ67 ) represents a high-affinity, isoform-selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) .[1] Unlike early-generation inhibitors (e.g., 3PO) which suffered from off-target effects and poor binding validation, AZ67 serves as a "gold standard" chemical probe for interrogating the PFKFB3 pathway.

This guide synthesizes the preclinical profile of AZ67, detailing its structure-activity relationship (SAR), mechanistic validation via Isothermal Titration Calorimetry (ITC), and divergent phenotypic effects in cancer versus endothelial biology.

Chemical & Pharmacological Profile

AZ67 was developed through structure-based drug design to specifically target the kinase domain of PFKFB3, avoiding the bisphosphatase domain.

Table 1: Physicochemical and Potency Data

ParameterValue / DescriptionSource
Common Name This compound (AZ67)Boyd et al. [1]
IUPAC Name (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide[1]
CAS Number 1704741-11-6[2]
Molecular Weight 455.52 g/mol [2]
PFKFB3 IC50 (Enzyme) 11 nM (High Potency)[1]
PFKFB2 IC50 159 nM (14-fold selectivity)[1]
PFKFB1 IC50 1130 nM (>100-fold selectivity)[1]
Cellular IC50 (F-2,6-BP) 0.51 µM (A549 cells)[1]
Solubility DMSO (100 mM), Ethanol (100 mM)[2]
Mechanism of Action (MOA)
3.1. The Canonical Glycolytic Pathway

PFKFB3 is the dominant isoform in cancer cells and activated endothelial cells. It synthesizes Fructose-2,6-bisphosphate (F-2,6-BP) , the most potent allosteric activator of PFK-1 .[2] By inhibiting PFKFB3, AZ67 reduces F-2,6-BP levels, thereby suppressing glycolytic flux.[1]

3.2. Differential Effects: Cancer vs. Angiogenesis

While AZ67 reliably suppresses F-2,6-BP in both cancer and endothelial cells, its phenotypic downstream effects differ:

  • Cancer Cells (e.g., A549): Inhibition leads to reduced glycolytic flux and proliferation.

  • Endothelial Cells (ECs): Recent data (Emini et al., 2021) indicates that AZ67 inhibits angiogenesis (tube formation) independently of lactate production or ATP depletion, suggesting a non-glycolytic scaffolding or signaling role for PFKFB3 in vessel sprouting [3].

3.3. Pathway Visualization

The following diagram illustrates the intervention point of AZ67 within the glycolytic cascade and its downstream consequences.

G cluster_0 Glycolytic Regulation F6P Fructose-6-Phosphate PFKFB3 PFKFB3 Enzyme (Target) F6P->PFKFB3 PFK1 PFK-1 Enzyme F6P->PFK1 F26BP Fructose-2,6-Bisphosphate (Allosteric Activator) PFKFB3->F26BP Kinase Activity Angiogenesis Angiogenesis (Vessel Sprouting) PFKFB3->Angiogenesis Non-Glycolytic Mechanism (ECs) F26BP->PFK1 Activates Glycolysis Glycolytic Flux (Pyruvate/Lactate) PFK1->Glycolysis Proliferation Tumor Cell Proliferation Glycolysis->Proliferation Cancer Context AZ67 AZ67 (Inhibitor) AZ67->PFKFB3 Inhibits (IC50 11nM) AZ67->Angiogenesis Inhibits

Figure 1: Mechanism of Action of AZ67 targeting PFKFB3-mediated glycolysis and angiogenesis.[3][4][5]

Preclinical Data Synthesis
4.1. In Vitro Characterization

AZ67 is distinguished by its direct binding confirmation.[6] Unlike the putative inhibitor 3PO, which failed to show binding in biophysical assays, AZ67 demonstrates clear binding stoichiometry.

  • Binding Validation: Isothermal Titration Calorimetry (ITC) confirms AZ67 binds PFKFB3 with high affinity [3].

  • Cellular Potency: In A549 lung carcinoma cells, AZ67 reduces intracellular F-2,6-BP with an IC50 of 0.51 µM [1].[1]

  • Selectivity: It exhibits >100-fold selectivity over PFKFB1 and PFKFB4, ensuring observed phenotypes are PFKFB3-driven.

4.2. In Vivo Efficacy

AZ67 has been utilized primarily as a tool compound to validate PFKFB3 biology in vivo due to its high specificity.

  • Angiogenesis (Matrigel Plug Assay):

    • Dose: 115 µg/kg (intraperitoneal).

    • Result: Significant reduction in neovessel formation and hemoglobin content in the plugs compared to vehicle [3].

    • Significance: Demonstrates potency at sub-milligram doses, highlighting the critical role of PFKFB3 in vessel formation.

  • Ischemic Stroke (MCAO Model):

    • Effect: Administration of AZ67 alleviated motor discoordination and reduced brain infarct volume.[1]

    • Mechanism: Prevention of neuronal redox stress and NADPH oxidation during reperfusion [4].[1]

Experimental Protocols

To ensure reproducibility, the following protocols outline the "Gold Standard" assays for validating AZ67 activity.

5.1. Isothermal Titration Calorimetry (ITC) Binding Assay

Rationale: To definitively prove physical binding of AZ67 to the PFKFB3 protein, distinguishing it from off-target artifacts.

  • Protein Prep: Dialyze recombinant human PFKFB3 (kinase domain) into ITC buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Ligand Prep: Dissolve AZ67 in the same buffer (ensure DMSO < 2% final).

  • Setup: Load PFKFB3 (approx. 20-50 µM) into the cell and AZ67 (approx. 200-500 µM) into the syringe of a MicroCal PEAQ-ITC.

  • Titration: Perform 19 injections of 2 µL each at 25°C, with 150s spacing between injections.

  • Analysis: Fit data to a One-Site binding model to determine

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ).
5.2. Cellular F-2,6-BP Reduction Assay

Rationale: To verify functional inhibition of the kinase activity in a live cell context.

  • Seeding: Seed A549 cells (or relevant line) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with AZ67 (0, 0.01, 0.1, 1, 10 µM) for 4 hours.

  • Extraction: Aspirate media, wash with cold PBS, and lyse in 0.1 N NaOH .

  • Assay:

    • Neutralize lysate with acetic acid.

    • Mix with PFK-1 (purified) and substrates (Fructose-6-P, ATP, NADH) and coupling enzymes (Aldolase, TPI, GPDH).

    • Readout: Measure NADH oxidation rate at 340 nm. The rate is proportional to the amount of F-2,6-BP present (activator).

  • Normalization: Normalize F-2,6-BP levels to total protein content (BCA assay).

5.3. Experimental Workflow Diagram

Workflow cluster_in_vitro In Vitro Validation cluster_cell Cellular Validation Step1 Recombinant PFKFB3 Step2 ITC Binding (Confirm Kd) Step1->Step2 Step3 Kinase Assay (IC50 ~11nM) Step2->Step3 Step4 Cell Culture (A549 / ECs) Step5 AZ67 Treatment (4-24 hrs) Step4->Step5 Step6 F-2,6-BP Quantification Step5->Step6 Step7 Phenotype: Proliferation/Tube Formation Step5->Step7

Figure 2: Validation workflow for AZ67 from biophysical binding to cellular phenotype.

References
  • Boyd, S., et al. (2015).[1][4][7] "Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3." Journal of Medicinal Chemistry, 58(8), 3611–3625.[1][7]

  • Cayman Chemical. (n.d.). "AZ-PFKFB3-67 Product Information." Cayman Chemical Datasheet.

  • Emini Veseli, B., et al. (2021). "The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition."[3][4][5][6] International Journal of Molecular Sciences, 22(11), 5970.[8][6]

  • Burmistrova, O., et al. (2019). "Genetic or pharmacological inhibition of PFKFB3 heals the neuro-glial metabolic coupling." Scientific Reports, 9, 11670.[1]

Sources

Technical Guide: Cellular Uptake and Distribution of AZ PFKFB3 67

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the cellular uptake, distribution, and pharmacodynamics of AZ PFKFB3 67 (also known as AZ67), a potent and selective small-molecule inhibitor of the glycolytic enzyme PFKFB3. Designed for researchers in oncology, neurology, and vascular biology, this document synthesizes physicochemical data with validated experimental protocols to assess the compound’s intracellular behavior. Unlike earlier generation inhibitors (e.g., 3PO), this compound demonstrates high-affinity binding (


 in the nanomolar range) and distinct biological effects that dissociate glycolysis inhibition from angiogenic suppression in specific contexts.

Physicochemical Profile & Permeability

Understanding the uptake of this compound requires a foundational grasp of its structural properties which dictate its passive membrane permeability and solubility profile.

Compound Identity[1]
  • IUPAC Name: (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide[1][2]

  • CAS Number: 1704741-11-6[1][2][3]

  • Molecular Weight: 455.51 g/mol [2][3]

  • Solubility: Soluble in DMSO and Ethanol (up to 100 mM). Aqueous solubility is limited, requiring precise solvent exchange protocols for cellular assays.

Membrane Permeability Mechanism

This compound functions as a lipophilic small molecule. Its uptake is primarily driven by passive diffusion across the lipid bilayer.

  • Blood-Brain Barrier (BBB) Penetration: In vivo studies in ischemic stroke models indicate that this compound (or its active metabolites) successfully crosses the BBB or sufficiently accesses the neurovascular unit to exert neuroprotective effects, such as reducing neuronal apoptosis and stabilizing PFKFB3 levels.

  • Cellular Entry: The compound rapidly equilibrates intracellularly. Unlike glucose analogs (e.g., 2-DG) that require GLUT transporters, this compound does not rely on specific solute carriers (SLCs) for entry, ensuring broad applicability across diverse cell lines (e.g., A549, HAOEC, cortical neurons).

Subcellular Distribution & Target Engagement

Once intracellular, the distribution of this compound is dictated by the localization of its target, PFKFB3.

Cytosolic Retention

PFKFB3 is predominantly a cytosolic enzyme responsible for synthesizing Fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of PFK-1.

  • Primary Distribution: this compound accumulates in the cytosol where it binds PFKFB3, inhibiting its kinase domain.

  • Nuclear Exclusion: While PFKFB3 has reported nuclear functions (e.g., cell cycle regulation via Cdk1), this compound's primary pharmacodynamic readout (reduction of F2,6BP) confirms cytosolic engagement.

Mechanism of Action (MoA)

The compound binds to the ATP-binding pocket of PFKFB3. This interaction is high-affinity and selective (IC50 ~11 nM for PFKFB3 vs. >150 nM for PFKFB2), preventing the phosphorylation of Fructose-6-phosphate.

DOT Diagram: PFKFB3 Signaling & AZ67 Inhibition

G AZ67 This compound (Inhibitor) PFKFB3 PFKFB3 (Enzyme) AZ67->PFKFB3 Inhibits (IC50 ~11nM) Angiogenesis Angiogenesis (Tube Formation) AZ67->Angiogenesis Inhibits F26BP Fructose-2,6-Bisphosphate (Allosteric Activator) PFKFB3->F26BP Catalyzes PFKFB3->Angiogenesis Non-Glycolytic Mechanism? F6P Fructose-6-Phosphate F6P->F26BP PFKFB3 Kinase Activity PFK1 PFK-1 F26BP->PFK1 Activates Glycolysis Glycolytic Flux (Lactate/ATP) PFK1->Glycolysis Promotes

Caption: this compound inhibits PFKFB3, reducing F2,6BP and glycolysis, while also independently suppressing angiogenesis.

Experimental Protocols

To rigorously validate the uptake and distribution of this compound, researchers should employ the following self-validating protocols.

Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)

This protocol validates that this compound has entered the cell and bound to PFKFB3, stabilizing the protein against thermal denaturation.

Reagents:

  • HEK293 or A549 cells.

  • This compound (10 mM stock in DMSO).[4][5]

  • Lysis Buffer (with protease inhibitors).

Workflow:

  • Treatment: Treat intact cells with this compound (1 µM) or DMSO control for 1 hour at 37°C. Rationale: Allows sufficient time for passive diffusion and equilibrium binding.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Divide cell suspension into 8-10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (range: 37°C to 67°C) for 3 minutes using a gradient PCR cycler.

  • Cooling: Incubate at room temperature for 3 minutes.

  • Lysis: Add lysis buffer, freeze-thaw (x3) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant via Western Blot for PFKFB3.

    • Result: The AZ67-treated samples should show PFKFB3 bands at higher temperatures compared to DMSO control, indicating thermal stabilization (ligand binding).

Protocol B: Functional Distribution Assessment (Angiogenesis vs. Metabolism)

This workflow distinguishes between the compound's metabolic effects (cytosolic glycolysis) and phenotypic effects (angiogenesis), as highlighted in recent literature (Emini Veseli et al., 2021).

DOT Diagram: Experimental Workflow

Workflow cluster_Assays Parallel Functional Assays Cells Endothelial Cells (HAOEC) Treat Treat with AZ67 (0.1 - 5 µM) Cells->Treat Lactate Lactate Assay (Glycolysis) Treat->Lactate Supernatant Tube Matrigel Assay (Angiogenesis) Treat->Tube Imaging WB Western Blot (PFKFB3/MCL-1) Treat->WB Lysate

Caption: Parallel assessment of metabolic flux and phenotypic output to verify functional distribution.

Steps:

  • Seeding: Plate Human Aortic Endothelial Cells (HAOEC).

  • Stimulation: Pre-treat with TNF-α (20 ng/mL) for 24h to upregulate PFKFB3 expression.

  • Inhibition: Add this compound (0.1, 1, 5 µM).

  • Readouts:

    • Metabolic: Measure lactate in supernatant (colorimetric assay). Note: AZ67 may show limited lactate reduction in ECs despite target engagement.

    • Phenotypic: Perform Matrigel tube formation assay. Expectation: Significant reduction in tube length/meshes.[6]

    • Molecular: Western blot for MCL-1 (downstream target often reduced by PFKFB3 inhibition).

Data Summary & Reference Values

The following data points serve as benchmarks for validating your experimental results.

ParameterValue / RangeContext
IC50 (PFKFB3) 11 - 18 nMEnzymatic inhibition (cell-free)
IC50 (PFKFB2) 159 nMSelectivity window (>10-fold)
Solubility 100 mM (DMSO)Stock preparation
Effective Dose (In Vivo) 60 mg/kg (i.v.)Mouse ischemia model (Neuroprotection)
Cellular Toxicity Non-toxic < 100 nMPrimary cortical neurons (24h)
Key Biomarker F2,6BP reductionDirect measure of target engagement

References

  • Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3.[2] Journal of Medicinal Chemistry, 58(8), 3611–3625.[4][5] Link

  • Burmistrova, O., et al. (2019). Targeting PFKFB3 alleviates cerebral ischemia-reperfusion injury in mice.[7] Scientific Reports, 9, 11670.[4][5] Link

  • Emini Veseli, B., et al. (2021). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition. International Journal of Molecular Sciences, 22(11), 5970.[8] Link

  • Gustafsson, N. M. S., et al. (2016). Targeting PFKFB3 radiosensitizes cancer cells and suppresses glycolytic metabolism. Nature Communications, 7, 12756. (Context on PFKFB3 as a target). Link

Sources

Methodological & Application

Application Note: Targeting Metabolic Vulnerabilities with AZ PFKFB3 67

Author: BenchChem Technical Support Team. Date: February 2026

Topic: AZ PFKFB3 67 (AZ67) in Combination with Cancer Therapies Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Oncologists, and Translational Researchers

Abstract

This technical guide details the application of This compound (also known as AZ67 ), a highly potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) .[1][2][3][4][5][6] Unlike early-generation inhibitors (e.g., 3PO), AZ67 demonstrates direct kinase domain binding (


) and superior selectivity. This guide focuses on leveraging AZ67 to induce synthetic lethality in combination with DNA-damaging agents (platinum-based)  and BH3 mimetics , exploiting the compound's dual mechanism of glycolytic suppression and DNA repair inhibition.

Introduction & Mechanistic Rationale

The Target: PFKFB3

PFKFB3 is a rate-limiting enzyme that synthesizes Fructose-2,6-bisphosphate (F2,6BP) , the most potent allosteric activator of PFK-1.[7] In cancer, PFKFB3 is frequently overexpressed, driving the "Warburg Effect" (aerobic glycolysis) to support rapid proliferation.

The Compound: this compound (AZ67)[2][3][5][6][8][9][10][11][12]
  • Selectivity: >100-fold selective for PFKFB3 over other isoforms (PFKFB1/2/4).

  • Mechanism:

    • Metabolic: Reduces intracellular F2,6BP, suppressing glycolytic flux and ATP production.

    • Non-Canonical (Nuclear): PFKFB3 localizes to the nucleus upon DNA damage, facilitating Fanconi Anemia (FA) pathway repair and Homologous Recombination (HR). AZ67 disrupts this recruitment, sensitizing cells to DNA cross-linkers.

    • Apoptotic Priming: Inhibits mTORC1-driven translation of MCL-1 (anti-apoptotic protein), lowering the threshold for apoptosis.

Synergistic Pathway Visualization

The following diagram illustrates the dual impact of AZ67 on cytoplasmic metabolism and nuclear DNA repair.

PFKFB3_Mechanism cluster_outcomes Therapeutic Outcomes AZ67 This compound (Inhibitor) PFKFB3 PFKFB3 (Kinase Domain) AZ67->PFKFB3 Inhibits (Kd ~11nM) Nuclear_PFKFB3 Nuclear PFKFB3 (Recruitment) AZ67->Nuclear_PFKFB3 Blocks Nuclear Function F26BP Fructose-2,6-BP (Metabolite) PFKFB3->F26BP Synthesizes PFK1 PFK-1 (Enzyme) F26BP->PFK1 Allosteric Activation Glycolysis Glycolytic Flux (Warburg Effect) PFK1->Glycolysis Drives MCL1 MCL-1 (Anti-apoptotic) Glycolysis->MCL1 Stabilizes via mTORC1 Apoptosis Apoptosis (Synthetic Lethality) MCL1->Apoptosis Loss promotes DNA_Repair Fanconi Anemia / HR (DNA Repair) Nuclear_PFKFB3->DNA_Repair Facilitates DNA_Repair->Apoptosis Failure leads to Chemo Platinum Agents (Cisplatin/Carbo) Chemo->DNA_Repair Induces Damage

Caption: AZ67 inhibits cytoplasmic glycolysis (reducing MCL-1) and nuclear DNA repair, creating a "double-hit" vulnerability to chemotherapy.

Protocol: In Vitro Synergism Screening (Matrix Design)

Objective: Determine the Synergistic Index (Combination Index) of AZ67 combined with Cisplatin or Venetoclax (ABT-199).

Materials
  • Compound: this compound (Stock: 10 mM in DMSO, store at -20°C).

  • Partner Drugs: Cisplatin (DNA cross-linker) or Venetoclax (BCL-2 inhibitor).

  • Cell Lines: Glycolysis-dependent lines (e.g., A549, HCT116) or Platinum-resistant clones.

  • Assay: CellTiter-Glo® (CTG) or MTT.

Experimental Workflow
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well white-walled plates. Incubate 24h for attachment.

  • Drug Matrix Preparation:

    • Prepare a 6x6 Matrix .

    • AZ67 Axis: 0, 10 nM, 50 nM, 250 nM, 1.25 µM, 5 µM (covering the IC50 range).

    • Partner Axis: 5-point serial dilution (e.g., 0–10 µM for Cisplatin).

  • Treatment:

    • Add drugs simultaneously.[8][9][10] Note: For DNA repair studies, pre-treat with AZ67 for 2 hours before adding Cisplatin to ensure PFKFB3 inhibition prior to DNA damage induction.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CTG reagent, shake for 10 min, measure luminescence.

Data Analysis (Bliss Independence Model)

Calculate the Excess over Bliss (EOB) score to quantify synergy.



  • 
    : Observed fractional inhibition (0–1).
    
  • 
    : Inhibition by single agents.
    
  • Interpretation: Score > 0 indicates Synergy; < 0 indicates Antagonism.

Protocol: Validation of On-Target Effect (Seahorse XF Assay)

Objective: Confirm AZ67 inhibits glycolysis (ECAR) without acute toxicity, validating the mechanism before combination.

Protocol Steps
  • Seeding: Plate cells in Seahorse XF96 plates (10,000–20,000 cells/well). Allow adherence overnight.

  • Starvation: Wash cells with XF Base Medium (non-buffered, pH 7.4) supplemented with 2 mM Glutamine (no Glucose). Incubate 1h in non-CO2 incubator.

  • Injection Strategy (Glycolysis Stress Test):

    • Port A: Glucose (10 mM final) + AZ67 (Titration: 10 nM – 5 µM). Co-injection allows observation of immediate inhibition.

    • Port B: Oligomycin (1 µM) – Maximizes glycolytic capacity.

    • Port C: 2-Deoxyglucose (2-DG, 50 mM) – Shuts down glycolysis (negative control).

  • Measurement: Record Extracellular Acidification Rate (ECAR) .

  • Validation Criteria: AZ67 should suppress the Glucose-induced ECAR spike in a dose-dependent manner (IC50 typically < 100 nM in sensitive lines).

Protocol: In Vivo Combination Efficacy (Xenograft)

Critical Note: AZ67 has different solubility properties than older PFKFB3 inhibitors. Use the specific formulation below to avoid precipitation.

Formulation (Vehicle)
  • Stock: 10 mg/mL in DMSO.

  • Working Solution:

    • 10% DMSO (containing drug).[1]

    • 40% PEG300.

    • 5% Tween-80.

    • 45% Saline (0.9% NaCl). Mix in this exact order to prevent crashing out.

Dosing Regimen (Mouse Xenograft)
  • Dose Range: 5 mg/kg – 25 mg/kg (Intraperitoneal, I.P.).

    • Note: While some angiogenesis studies suggest efficacy as low as 0.115 mg/kg, tumor regression typically requires higher occupancy.

  • Schedule: Daily (QD) or 5 days on / 2 days off.

Combination Study Design
GroupTreatmentRationale
1 Vehicle ControlBaseline growth.
2 AZ67 (10 mg/kg, QD)Assess single-agent metabolic inhibition.
3 Cisplatin (4 mg/kg, Q7D)Standard of Care (sub-optimal dose).
4 Combination (AZ67 + Cisplatin)Test for synthetic lethality (tumor regression).
Monitoring[16]
  • Measure tumor volume (

    
    ) twice weekly.
    
  • Biomarker Check: Harvest tumors at endpoint. Perform Western Blot for MCL-1 (should be decreased in Group 2 & 4) and γH2AX (DNA damage marker; should be highest in Group 4).

References

  • Boyd, S., et al. (2015). "Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3." Journal of Medicinal Chemistry. Link

  • Gustafsson, N. M. S., et al. (2018). "Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination."[4] Nature Communications.[8] (Describes the nuclear mechanism relevant to AZ67-like compounds). Link

  • De Bock, K., et al. (2013). "Role of PFKFB3-driven glycolysis in vessel sprouting." Cell. (Foundational work on PFKFB3 in angiogenesis). Link

  • MedChemExpress. "AZ-PFKFB3-67 Product Protocol and Solubility Data." Link

  • Tocris Bioscience. "this compound Biological Activity and Datasheet." Link

Disclaimer: this compound is for research use only. Dosing protocols provided here are guidelines based on preclinical literature; optimization is required for specific cell models.

Sources

Application Note: Xenograft Mouse Models using AZ PFKFB3 67 (AZ67)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AZ PFKFB3 67 (commonly referred to as AZ67 ) is a highly potent and selective inhibitor of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3).[1][2][3] Unlike earlier generation inhibitors (e.g., 3PO, PFK15) which have demonstrated off-target effects, AZ67 binds directly to the PFKFB3 kinase domain with high affinity (


 nM).

This guide details the protocol for utilizing AZ67 in murine xenograft models. It addresses a critical divergence in the literature: while AZ67 is a metabolic inhibitor, its most validated in vivo efficacy is anti-angiogenic at remarkably low doses (


 mg/kg), independent of bulk tumor glycolysis inhibition. Researchers aiming for tumor growth inhibition (TGI) must carefully select between Microenvironment Targeting (Low Dose)  and Metabolic Suppression (High Dose)  strategies.

Compound Profile & Formulation

Chemical Name: (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide Target: PFKFB3 (Kinase domain)[1][2][3][4][5][6]

Solubility & Vehicle Formulation

AZ67 is a hydrophobic molecule. Proper formulation is critical to prevent precipitation in the peritoneal cavity or vasculature.

Recommended Vehicle (Standard IP/IV):

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG300 (Co-solvent)[1]

  • 5% Tween-80 (Surfactant)

  • 45% Saline (0.9% NaCl, Diluent)[1]

Preparation Protocol:

  • Dissolve AZ67 powder in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). Sonicate if necessary.

  • Add PEG300 to the DMSO stock and vortex thoroughly.

  • Add Tween-80 and vortex.

  • Slowly add Saline while vortexing to prevent shock-precipitation.

    • Note: The final solution should be clear. If precipitation occurs, warm to 37°C. Prepare fresh daily.

Experimental Design: The Dual-Track Strategy

Scientific Rationale

PFKFB3 regulates the pool of Fructose-2,6-bisphosphate (F-2,6-BP) , the most potent allosteric activator of PFK-1 (the rate-limiting step of glycolysis).[2]

  • Track A (Anti-Angiogenic): Endothelial cells (ECs) rely on PFKFB3-driven glycolysis for "tip cell" sprouting. AZ67 disrupts this process at very low doses (0.115 mg/kg) without affecting systemic metabolism.

  • Track B (Tumor Metabolic Suppression): To starve the bulk tumor cells (Warburg effect), higher concentrations are required to saturate the tumor mass and overcome perfusion barriers.

Pathway Visualization

The following diagram illustrates the intervention point of AZ67 within the glycolytic signaling cascade.

PFKFB3_Pathway Glucose Glucose F6P Fructose-6-P Glucose->F6P F16BP Fructose-1,6-BP F6P->F16BP Catalyzed by PFK-1 F26BP Fructose-2,6-BP (Allosteric Activator) F6P->F26BP PFKFB3 Kinase Activity Glycolysis Glycolysis & Tumor Growth F16BP->Glycolysis PFK1 PFK-1 (Rate Limiting) PFKFB3 PFKFB3 (Enzyme) F26BP->PFK1 Activates AZ67 AZ67 (Inhibitor) AZ67->PFKFB3 Inhibits (IC50 ~11nM)

Caption: AZ67 inhibits PFKFB3, depleting F-2,6-BP levels.[3] This removes the allosteric activation of PFK-1, effectively throttling the glycolytic flux required for rapid tumor proliferation and endothelial sprouting.

Detailed Protocols

Protocol A: Xenograft Establishment[8]
  • Cell Selection: Use highly glycolytic cell lines (e.g., HCT116 colon cancer, U87 glioblastoma, or B16-F10 melanoma).

  • Implantation: Inject

    
     cells subcutaneously into the flank of immunodeficient mice (e.g., BALB/c Nude or NOD/SCID).
    
    • Matrix: Mix cells 1:1 with Matrigel (Growth Factor Reduced) to support initial vascularization, which is critical for testing AZ67's anti-angiogenic properties.

  • Randomization: Monitor tumor volume (

    
    ). Randomize mice when tumors reach 100–150 mm³ .
    
Protocol B: Dosing Regimens

Select the regimen based on your specific hypothesis.

ParameterTrack A: Anti-Angiogenic / MicroenvironmentTrack B: Metabolic Tumor Suppression
Primary Goal Inhibit vessel sprouting; Normalize vasculature.Starve tumor cells; Induce metabolic crisis.
Dose 0.1 – 1.0 mg/kg 10 – 50 mg/kg (Dose Escalation Recommended)
Route Intraperitoneal (IP) or Subcutaneous (SC)Intraperitoneal (IP)
Frequency Daily (QD)Daily (QD) or BID (Twice Daily)
Duration 14 – 21 Days14 – 21 Days
Key Reference Veseli et al., 2021 [2]Extrapolated from PFK15/3PO studies [1, 3]

Expert Insight: Do not assume "more is better" for AZ67. High doses may induce off-target toxicity or solubility issues before achieving greater efficacy, whereas low doses have validated efficacy in reducing CD31+ vessel density.

Protocol C: Endpoint Analysis

Standard tumor volume measurements are insufficient. You must validate the mechanism of action.

  • Pharmacodynamics (Target Engagement):

    • Assay: Measure F-2,6-BP levels in tumor lysates using a Van Schaftingen enzymatic assay or LC-MS/MS.

    • Success Criterion: >50% reduction in F-2,6-BP compared to vehicle.

  • Angiogenesis Marker (IHC):

    • Stain tumor sections for CD31 (Endothelial marker).[2]

    • Analysis: Quantify Microvessel Density (MVD). AZ67 treated tumors should show reduced vessel branching and density.

  • Metabolic Marker:

    • Lactate: Measure intratumoral lactate levels.[2] (Note: May only decrease in Track B/High Dose).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Model cluster_2 Phase 3: Treatment & Analysis Step1 Cell Culture (HCT116 / U87) Step3 Inoculation (SC Flank, +Matrigel) Step1->Step3 Step2 Drug Formulation (10% DMSO/PEG/Tween) Step6 Dosing (14-21 Days) Group A: Vehicle Group B: AZ67 (Low Dose) Group C: AZ67 (High Dose) Step2->Step6 Step4 Tumor Growth (Wait for 100-150mm³) Step3->Step4 Step5 Randomization (n=8-10 per group) Step4->Step5 Step5->Step6 Step7 Harvest & Analysis Step6->Step7 Readout1 Vessel Density Step7->Readout1 IHC (CD31) Readout2 Glycolytic Flux Step7->Readout2 Metabolomics (F2,6BP)

Caption: Step-by-step workflow from cell culture to endpoint analysis, emphasizing the stratification of dosing groups and dual-readout validation (Vessel Density vs. Glycolytic Flux).

Troubleshooting & Optimization

IssueProbable CauseSolution
Drug Precipitation Adding saline too quickly or cold vehicle.Warm vehicle to 37°C; Add saline dropwise while vortexing.
No Tumor Regression Dose too low for metabolic arrest (Track A used).Assess CD31 levels.[2] If angiogenesis is inhibited but tumor grows, escalate to Track B dosing.
Weight Loss >15% Off-target toxicity or metabolic crash.Switch to BID dosing with lower concentration or introduce a "drug holiday" (5 days on, 2 days off).
Inconsistent Data Variable tumor vascularization.Use Matrigel during implantation to standardize initial vascular support.

References

  • Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry, 58(8), 3611–3625.

  • Veseli, B. E., et al. (2021). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition.[2][4][6][7] International Journal of Molecular Sciences, 22(11), 5970.

  • Burmistrova, O., et al. (2019). Genetic and pharmacological inhibition of PFKFB3 promotes neuroprotection in stroke. Scientific Reports, 9, 1–13.

  • MedChemExpress. AZ-PFKFB3-67 Product Information & In Vivo Formulation Guide.

Sources

Application Note: Assessing the Anti-Angiogenic Effects of AZ PFKFB3 67 In Vitro

[1][2][3]

Abstract & Introduction

Angiogenesis, the formation of new blood vessels, is a metabolically demanding process.[1][2] Endothelial cells (ECs) rely heavily on glycolysis (up to 85% of their ATP generation) to fuel the rapid migration and proliferation required for vessel sprouting—a phenomenon analogous to the Warburg effect in tumors. PFKFB3 is the key regulatory enzyme driving this glycolytic flux.[1][3]

AZ PFKFB3 67 (AZ67) is a potent, highly selective small-molecule inhibitor of the kinase domain of PFKFB3 (IC


This guide details the protocols for assessing the anti-angiogenic properties of AZ67. It addresses a critical nuance in PFKFB3 pharmacology: while PFKFB3 inhibition is canonically linked to reduced glycolysis, recent data suggests AZ67 can disrupt morphogenic tube formation even in the absence of profound global glycolytic suppression in vitro, highlighting the importance of functional phenotypic assays over purely metabolic readouts.

Mechanism of Action

PFKFB3 synthesizes Fructose-2,6-bisphosphate (F-2,6-BP), the most potent allosteric activator of PFK-1 (the rate-limiting enzyme of glycolysis). By inhibiting PFKFB3, AZ67 reduces F-2,6-BP levels, theoretically dampening glycolytic flux and stalling the "tip cell" phenotype necessary for sprouting.

Figure 1: The PFKFB3 Signaling Axis & AZ67 Intervention

PFKFB3_PathwayGlucoseGlucose EntryF6PFructose-6-PhosphateGlucose->F6PPFKFB3PFKFB3 Enzyme(Target)F6P->PFKFB3PFK1PFK-1F6P->PFK1F26BPFructose-2,6-Bisphosphate(Allosteric Activator)PFKFB3->F26BPCatalyzesAZ67This compound(Inhibitor)AZ67->PFKFB3Inhibits (IC50 ~11nM)F26BP->PFK1ActivatesGlycolysisGlycolytic Flux(ATP + Macromolecules)PFK1->GlycolysisAngiogenesisAngiogenesis(Proliferation/Migration)Glycolysis->AngiogenesisFuels

Caption: this compound blocks the synthesis of F-2,6-BP, removing the allosteric activation of PFK-1 and reducing the metabolic fuel required for angiogenesis.[2]

Compound Preparation & Handling[4][6][7][8][9]

  • Solubility: AZ67 is soluble in DMSO up to ~100 mM.

  • Storage: Store powder at -20°C. Store DMSO stocks at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

Stock Solution Protocol (10 mM):

  • Dissolve 1 mg of this compound (MW: 455.52 g/mol ) in 219.5

    
    L of sterile DMSO.
    
  • Vortex until completely clear.

  • Aliquot into 20

    
    L vials and freeze at -80°C.
    

Working Solution:

  • Dilute the stock directly into cell culture media immediately prior to use.

  • Critical Control: Ensure the final DMSO concentration is <0.1% in all wells, including the Vehicle Control.

Experimental Protocols

Protocol A: Cell Culture (The Foundation)
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[4][5]

  • Justification: HUVECs are the "gold standard" primary cell model. Do not use immortalized lines (e.g., EA.hy926) for tube formation as they lack robust morphogenic capability.

  • Media: EGM-2 (Endothelial Growth Medium-2) with full supplements.

  • Passage Limit: Use cells between Passage 2 and 5. Metabolic plasticity declines significantly after Passage 6.

Protocol B: The Tube Formation Assay (Primary Functional Readout)

This is the most sensitive assay for AZ67 activity. PFKFB3 inhibition disrupts the cytoskeletal rearrangement required to form meshes.

Materials:

  • Growth Factor Reduced (GFR) Matrigel (Corning or equivalent).

  • 
    -Slide Angiogenesis (ibidi) or 96-well plate.[5]
    
  • Calcein AM (for live cell imaging).[6]

Step-by-Step Workflow:

  • Matrigel Coating (Critical Timing):

    • Thaw Matrigel overnight on ice at 4°C.

    • Keep everything cold: Pipette tips, plates, and tubes must be pre-chilled. Matrigel solidifies rapidly at room temperature.

    • Add 10

      
      L (for 
      
      
      -Slide) or 50
      
      
      L (for 96-well) of Matrigel per well.
    • Polymerize at 37°C for 30–60 minutes.

  • Cell Seeding & Treatment:

    • Harvest HUVECs and resuspend in EGM-2.

    • Seeding Density: 10,000 cells/well (96-well) or 10,000 cells/well (

      
      -Slide). Optimization required based on well surface area.
      
    • Treatment: Add AZ67 at concentrations: 0 (Vehicle), 1 nM, 10 nM, 100 nM, 1

      
      M, 5 
      
      
      M.
    • Note: AZ67 effects are often dose-dependent; 1-5

      
      M is a typical effective range for cellular assays despite the low biochemical IC50.
      
  • Incubation:

    • Incubate at 37°C, 5% CO

      
       for 6 to 16 hours .
      
    • Observation: Monitor hourly after 4 hours. Tube networks are transient and can collapse (apoptosis) if left too long.

  • Staining & Imaging:

    • Wash carefully with PBS (tubes are fragile).

    • Stain with Calcein AM (2

      
      M) for 30 mins to visualize viable tubes.
      
    • Image using a fluorescence microscope (4x or 10x objective).

  • Quantification:

    • Use "Angiogenesis Analyzer" (ImageJ plugin).

    • Key Metrics: Total Tube Length, Number of Junctions, Number of Meshes.

Protocol C: Metabolic Validation (Lactate Assay)

To confirm if the anti-angiogenic effect is coupled to glycolysis inhibition.

  • Seed HUVECs in 24-well plates (50,000 cells/well).

  • Treat with AZ67 (1-5

    
    M) for 24 hours.
    
  • Collect supernatant media.

  • Measure L-Lactate using a colorimetric/fluorometric kit (e.g., Cayman or Sigma).

  • Normalization: You must normalize lactate concentration to total protein content (BCA assay) or cell number from the specific well, as AZ67 may inhibit proliferation.

Experimental Workflow Visualization

Workflowcluster_prepPreparationcluster_treatTreatmentcluster_analysisAnalysisHUVECHUVEC Culture(P2-P5)SeedSeed Cells + AZ67(0 - 5 µM)HUVEC->SeedMatrigelMatrigel Coating(On Ice)Matrigel->SeedIncubateIncubate6-16 HoursSeed->IncubateImageCalcein AM Staining& ImagingIncubate->ImageMetricsQuantify:1. Junctions2. Tube LengthImage->Metrics

Caption: Step-by-step workflow for the AZ67 Tube Formation Assay.[4]

Data Analysis & Expected Results

Troubleshooting & Interpretation

Critical Insight: While AZ67 is a PFKFB3 inhibitor, recent studies (e.g., Emini Veseli et al., 2021) indicate that in some HUVEC contexts, AZ67 inhibits tube formation without significantly reducing bulk lactate production or ATP levels.[1][2][3][7]

  • Scenario A (Lactate Drops + Tubes Inhibited): Classical glycolytic blockade.

  • Scenario B (Lactate Stable + Tubes Inhibited): This is a valid phenotype for AZ67. It suggests the drug is disrupting PFKFB3's non-glycolytic roles (e.g., nuclear interaction with CDK1) or affecting localized glycolytic compartments (filopodia) not detected in bulk media assays. Do not discard this data.

Summary Table: Expected Outcomes
AssayMetricExpected Effect (AZ67 Treatment)
Tube Formation Total Tube LengthSignificant Decrease (Dose-dependent)
Tube Formation # of JunctionsSignificant Decrease
Scratch Assay Wound Closure %Variable (Stimulus dependent: High inhibition with TNF-

, lower with DMOG)
Metabolism Lactate ProductionDecrease (Context dependent) or No Change
Viability MTT / Cell CountMinimal toxicity at <5

M (Cytostatic, not cytotoxic)

References

  • Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry, 58(8), 3611–3625. Link

  • De Bock, K., et al. (2013). Role of PFKFB3-Driven Glycolysis in Vessel Sprouting. Cell, 154(3), 651–663. Link

  • Emini Veseli, B., et al. (2021). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition.[1][2][3] International Journal of Molecular Sciences, 22(11), 5970.[1] Link

  • Cruys, B., et al. (2016). Glycolytic regulation of cell motility: novel metabolic targets in cancer? Cancer Metabolism, 4, 1. Link

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of AZ PFKFB3 67

Author: BenchChem Technical Support Team. Date: February 2026

Product: AZ PFKFB3 67 (AZ67) Classification: Selective PFKFB3 Kinase Inhibitor Document Type: Experimental Optimization & Troubleshooting Guide Last Updated: 2025-05-21[1][2][3]

Introduction: The Selectivity Paradox

This compound (AZ67) is currently one of the most selective chemical probes for PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3). Unlike earlier generation inhibitors (e.g., 3PO, PFK15), AZ67 demonstrates direct binding to the kinase domain with nanomolar affinity.

However, selectivity is dose-dependent . Users frequently report "off-target" effects that are actually misinterpretations of three distinct phenomena:

  • Solubility Artifacts: Compound precipitation in aqueous media mimicking inhibition.

  • The "Glycolysis-Independent" Phenotype: AZ67 can inhibit angiogenesis without significantly altering lactate production, leading researchers to believe the compound "isn't working."[3]

  • Concentration Toxicity: Loss of isoform specificity at concentrations >1

    
    M.
    

This guide provides the protocols required to distinguish true PFKFB3 inhibition from experimental noise.

Module 1: Chemical Handling & Formulation

Status: Critical Common Issue: Micro-precipitation in cell culture media leading to false-positive cytotoxicity.

AZ67 is highly lipophilic. While soluble in DMSO, it is prone to "crashing out" when spiked directly into aqueous media at high concentrations.

Validated Dissolution Protocol

Do not add 100% DMSO stock directly to cold media. Use the Stepwise Solvent Shift method to maintain solubility.

DissolutionProtocol cluster_warning Critical Checkpoint Step1 Step 1: Master Stock 10 mM in 100% DMSO (Store at -20°C) Step2 Step 2: Intermediate Dilution Dilute 1:10 in PEG300 (Vortex immediately) Step1->Step2 Avoids Shock Step3 Step 3: Surfactant Stabilization Add Tween-80 (5% final vol) to the PEG/DMSO mix Step2->Step3 Micelle Formation Step4 Step 4: Aqueous Entry Slowly add warm (37°C) Saline/Media Dropwise with stirring Step3->Step4 Stable Suspension Check Inspect for Turbidity If cloudy, sonicate (37°C, 5 min) Step4->Check

Figure 1: Stepwise Solvent Shift protocol to prevent AZ67 precipitation in aqueous buffers.

Formulation Table for In Vivo/High-Concentration Assays:

Component Volume Fraction Function
DMSO (Stock) 10% Solubilizer (Primary)
PEG300 40% Co-solvent (Prevents crash-out)
Tween-80 5% Surfactant (Stabilizer)

| Saline/Water | 45% | Bulk Vehicle |

Module 2: Dose Optimization (The Therapeutic Window)

Status: High Priority Common Issue: Loss of isoform selectivity.

AZ67 is isoform-selective for PFKFB3 over PFKFB1 and PFKFB2, but this window closes rapidly above 1


M.
The Selectivity Cliff

Data derived from Boyd et al. (2015) and internal validation assays.

TargetIC50 (Enzymatic)IC50 (Cellular F2,6BP)Recommended Limit
PFKFB3 (Target) 11 nM ~0.51

M
0.1 - 1.0

M
PFKFB2 (Off-Target)159 nMN/AAvoid > 1.0

M
PFKFB1 (Off-Target)1130 nMN/AAvoid > 5.0

M

Protocol Advice:

  • Start Low: Begin dose-response curves at 10 nM .

  • The "Red Zone": Any phenotype observed only at concentrations >5

    
    M should be considered non-specific toxicity or off-target kinase inhibition (e.g., CDK cross-reactivity) until proven otherwise.
    

Module 3: Experimental Validation (Proof of Mechanism)

Status: Mandatory for Publication Common Issue: Relying on lactate/pH assays alone.

Crucial Insight: AZ67 can inhibit specific cellular functions (like angiogenesis) without causing a massive drop in global lactate production.[2] This is known as the "Glycolysis-Independent" mechanism (Emini Veseli et al., 2021). Therefore, measuring lactate is insufficient to prove target engagement.

The Gold Standard: F2,6BP Measurement

You must measure the direct product of the enzyme: Fructose-2,6-bisphosphate.

MechanismValidation cluster_val Validation Logic PFKFB3 PFKFB3 Enzyme Angio Angiogenesis/Migration (Actin Dynamics) PFKFB3->Angio Non-Canonical Pathway AZ67 AZ67 Treatment AZ67->PFKFB3 Inhibits (IC50 ~11nM) F6P Fructose-6-Phosphate F26BP Fructose-2,6-Bisphosphate (The Biomarker) F6P->F26BP Catalyzed by PFKFB3 PFK1 PFK-1 Enzyme F26BP->PFK1 Allosteric Activation Glycolysis Glycolysis Flux (Lactate/ATP) PFK1->Glycolysis Validation If F2,6BP drops but Lactate is stable: Target engaged, but flux compensated. (Valid Result)

Figure 2: Mechanism of Action. Note that PFKFB3 regulates processes (Angiogenesis) that may uncouple from gross glycolytic flux.

Protocol: F2,6BP Extraction & Assay
  • Lysis: Lyse cells in 0.05 M NaOH (alkaline lysis protects F2,6BP; acid hydrolysis destroys it).

  • Heat Shock: Heat at 80°C for 5 min to destroy endogenous enzymes.

  • Neutralization: Neutralize with acetic acid/HEPES.

  • Assay: Use the PFK-1 Activation Assay .

    • Principle: F2,6BP is a potent activator of PFK-1. Measure the rate of PFK-1 activity (NADH oxidation) in the presence of your lysate. The rate is proportional to the F2,6BP concentration.

    • Commercial Kits: Available, but ensure they are specific for F2,6BP, not F1,6BP.

Module 4: Troubleshooting & FAQs

Troubleshooting Table
SymptomProbable CauseCorrective Action
No effect on Lactate/ECAR Metabolic Compensation or Non-Glycolytic RoleDo not discard. Measure F2,6BP directly. AZ67 often affects signaling (actin/migration) before bulk metabolism.
High toxicity at >5

M
Off-target Kinase InhibitionReduce dose. Verify with PFK158 (negative control for enzymatic inhibition, though it has other targets) or siRNA knockdown.
Inconsistent Replicates PrecipitationSwitch to the PEG300/Tween-80 formulation (Module 1). Sonicate stocks before use.[4]
Cells detach rapidly DMSO ToxicityEnsure final DMSO concentration is <0.5%. AZ67 requires high DMSO for stocks, so dilution factor is critical.
Frequently Asked Questions

Q: Can I use 3PO as a positive control? A: No. 3PO is chemically unstable and does not bind PFKFB3 directly. It acts via non-specific alkylation. Use siRNA against PFKFB3 as your true positive control for phenotype validation.

Q: Why does AZ67 inhibit tube formation but not proliferation in my endothelial cells? A: This is a documented phenotype. PFKFB3 regulates the cytoskeleton and filopodia formation independently of ATP production. AZ67 disrupts this "structural" role at concentrations lower than those required to starve the cell of ATP.

Q: How do I store the stock solution? A: Store 10 mM stocks in 100% DMSO at -80°C. Avoid repeated freeze-thaw cycles. If a precipitate forms upon thawing, warm to 37°C and sonicate for 5 minutes.

References

  • Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry, 58(8), 3611–3625.[1]

  • Emini Veseli, B., et al. (2021). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition.[3][4] International Journal of Molecular Sciences, 22(11), 5970.[3]

  • Van Schaftingen, E., et al. (1982). A kinetic study of pyrophosphate: fructose-6-phosphate phosphotransferase from potato tubers. Application to a microassay of fructose 2,6-bisphosphate. European Journal of Biochemistry, 129(1), 191–195.

Sources

Technical Support Center: AZ PFKFB3 67 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: AZ PFKFB3 67 (AZ67) Classification: Small Molecule Kinase Inhibitor Primary Application: Glycolysis Inhibition (PFKFB3 Target)

Introduction: The Stability Paradox

Welcome to the Technical Support Center for this compound. If you are reading this, you are likely investigating glycolytic flux, the Warburg effect, or angiogenesis.

The Core Challenge: this compound is chemically stable in organic solvents but physically unstable in aqueous environments (culture media/buffers). Most "failures" with this compound are not due to chemical degradation, but rather micro-precipitation that occurs when the hydrophobic inhibitor hits the water-rich environment of cell culture media.

This guide provides the protocols required to maintain the compound in solution and validate its activity over time.

Module 1: Stock Solution Stability (The Foundation)

Issue: "My IC50 values are shifting between experiments." Diagnosis: Degradation of stock solution due to DMSO hygroscopicity or freeze-thaw cycles.

Technical Insight

This compound is highly soluble in DMSO (~100 mM).[1] However, DMSO is hygroscopic (absorbs water from air). Even 1-2% water accumulation in your DMSO stock can cause the compound to crash out of solution upon freezing, creating "hot spots" of concentration or invisible precipitates.

Standard Operating Procedure (SOP): Stock Preparation
ParameterSpecification
Solvent 100% Anhydrous DMSO (New bottle recommended)
Target Conc. 10 mM (Standard) or 50 mM (High Conc.)
Storage Temp -80°C (Preferred) or -20°C
Shelf Life 6 Months (-80°C); 1 Month (-20°C)
Freeze/Thaw Max 3 cycles. Aliquot immediately.
Workflow Diagram: Optimal Stock Management

StockPrep Powder Lyophilized Powder (Store -20°C) Weigh Weighing (Minimize humidity) Powder->Weigh Dissolve Dissolution (100% Anhydrous DMSO) Weigh->Dissolve Add DMSO Sonicate Sonication (Essential for homogeneity) Dissolve->Sonicate Vortex isn't enough Aliquot Aliquot (Single-use vials) Sonicate->Aliquot Avoid freeze-thaw Freeze Deep Freeze (-80°C) Aliquot->Freeze

Caption: Critical workflow for creating stable stock solutions. Note the requirement for sonication to ensure complete dissolution before freezing.

Module 2: Aqueous Stability & Experimental Setup

Issue: "I see crystals in my media" or "The compound isn't killing cells at high doses." Diagnosis: Aqueous precipitation (Crashing out).

The Solubility Limit

This compound is hydrophobic. In pure water or saline, it is sparingly soluble. In cell culture media (containing proteins/serum), solubility improves slightly due to protein binding, but it remains the critical limiting factor.

Stability in Media:

  • Chemical Stability: High (Stable for >24h at 37°C).

  • Physical Stability: Low (Risk of precipitation >10 µM without carriers).

Troubleshooting Protocol: Preventing Precipitation

Method A: The "Fast-Shoot" Technique (Standard In Vitro) Use this for concentrations < 10 µM.[2]

  • Prepare a 1000x intermediate dilution in DMSO (e.g., if final is 1 µM, make a 1 mM intermediate).

  • Place culture media on a vortex or magnetic stirrer.

  • Add the DMSO intermediate dropwise into the moving media.

  • Do not add DMSO stock to a stagnant tube of media; the local high concentration will cause immediate precipitation.

Method B: The Co-Solvent System (High Concentration/In Vivo) Use this if you need concentrations > 10 µM or for animal dosing. This formulation creates a stable micro-emulsion.

ComponentPercentage (v/v)Order of Addition
1. DMSO (Stock) 10%Dissolve compound here first.[3]
2. PEG300 40%Add to DMSO, vortex until clear.
3. Tween-80 5%Add, vortex thoroughly.
4. Saline 45%Add last.[3] Solution should remain clear.

Note: This specific formulation yields solubility up to ~1 mg/mL (approx 2.2 mM) [2].[3]

Module 3: Validating Activity Over Time

Issue: "How do I know the compound is still active after 24 hours in the incubator?" Diagnosis: You need a proximal biomarker. Do not rely solely on cell death (phenotype), which takes days.

Mechanism of Action & Biomarkers

This compound binds the kinase domain of PFKFB3, preventing the conversion of Fructose-6-P to Fructose-2,6-Bisphosphate (F-2,6-BP).[1][4] F-2,6-BP is the allosteric activator of PFK1.

Validation Checklist:

  • Proximal Marker (1-4 hours): Measure F-2,6-BP levels . They should drop significantly (IC50 ~0.51 µM in cells) [1].

  • Distal Marker (24 hours): Measure Lactate secretion . PFKFB3 inhibition suppresses glycolytic flux, reducing lactate output.

  • Negative Control: ATP levels often do not drop immediately due to mitochondrial compensation, unless respiration is also blocked [6].

Pathway Diagram: Where AZ67 Acts

Mechanism Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P F26BP Fructose-2,6-BP (Allosteric Activator) F6P->F26BP Catalyzed by PFKFB3 Glycolysis High Glycolytic Flux (Warburg Effect) F6P->Glycolysis Main Pathway PFKFB3 PFKFB3 Enzyme (Target) PFKFB3->F26BP Blocked by AZ67 AZ67 This compound (Inhibitor) AZ67->PFKFB3 Inhibits (IC50 ~11nM) PFK1 PFK-1 (Rate Limiter) F26BP->PFK1 Activates PFK1->Glycolysis Driven by F-2,6-BP

Caption: AZ67 inhibits PFKFB3, reducing F-2,6-BP levels.[1][2][3][4][5][6][7] This removes the "accelerator" (PFK-1 activation) from glycolysis, starving the cell of glycolytic intermediates.

Frequently Asked Questions (FAQs)

Q1: Can I store the diluted compound in media at 4°C for a week? A: No. While chemically stable, the compound will likely precipitate over time or bind to the plasticware (polystyrene) due to its lipophilicity. Always prepare fresh dilutions from the DMSO stock immediately before use.

Q2: My cells are not dying even at 10 µM. Is the compound bad? A: Not necessarily. PFKFB3 inhibition forces cells to switch to Oxidative Phosphorylation (OXPHOS). If your cells have healthy mitochondria and plenty of oxygen, they may survive by switching fuel sources. To induce death, you often need to stress the system (e.g., hypoxia) or co-treat with mitochondrial inhibitors [1].

Q3: Is the compound light-sensitive? A: There is no specific evidence of acute light sensitivity for this structure, but standard practice for indole-containing small molecules dictates storage in amber vials or wrapped in foil to prevent slow photo-oxidation over months.

Q4: Can I use this compound for in vivo mouse studies? A: Yes, but simple DMSO/Saline injection will likely fail due to precipitation at the injection site. Use the 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline formulation described in Module 2 to ensure bioavailability [2].

References

  • Boyd, S., et al. (2015).[1][3][4][6] "Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3." Journal of Medicinal Chemistry.

  • MedChemExpress. (n.d.). "AZ-PFKFB3-67 Datasheet & Solubility Protocol."

  • ProbeChem. (n.d.). "AZ67 Chemical Properties and Stability."

  • Tocris Bioscience.[7] (n.d.). "this compound Technical Data."

  • Cayman Chemical. (n.d.). "AZ-PFKFB3-67 Product Information."

  • De Bock, K., et al. (2013). "Role of PFKFB3-driven glycolysis in vessel sprouting." Cell. (Contextualizing the mechanism).

Sources

controlling for confounding variables in AZ PFKFB3 67 studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling for Confounding Variables in AZ PFKFB3 67 Studies

Status: Active | Version: 2.4 | Last Updated: 2026-01-29

Introduction: The Precision Tool for Glycolytic Control

This compound (AZ67) is a potent, isoform-selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) .[1][2] Unlike early-generation inhibitors (e.g., 3PO) which failed to demonstrate direct target binding, AZ67 binds directly to the PFKFB3 kinase domain, preventing the synthesis of Fructose-2,6-bisphosphate (F2,6BP) .

However, PFKFB3 is a highly plastic metabolic node. Its expression and activity are sensitive to oxygen tension, nutrient availability, and cell cycle status. This guide addresses the specific confounding variables that lead to experimental noise or false negatives when using AZ67.

Module 1: Biological Confounders (The "Input" Variables)

Troubleshooting Guide: Environmental & Media Controls

Issue: Inconsistent IC50 values or lack of phenotypic response in seemingly sensitive cells.

Confounding Variable Mechanism of Interference Control Strategy
Hypoxia (HIF-1α) Hypoxia induces both PFKFB3 and PFKFB4 . While AZ67 inhibits PFKFB3 (IC50 ~11 nM), it may not suppress the compensatory glycolytic flux driven by PFKFB4, which is also upregulated by HIF-1α.Validation: Perform siRNA knockdown of PFKFB4 alongside AZ67 treatment to distinguish isoform-specific effects.
Glucose Concentration High-glucose media (25 mM) artificially drives the "Warburg Effect," potentially masking the subtle metabolic shift caused by PFKFB3 inhibition.Protocol: Use physiological glucose (5 mM) media for at least 24h prior to assay.
Fructose Availability PFKFB3 promotes glucose-to-lactate flux but inhibits fructose metabolism.[3] High fructose in media can invert the expected metabolic phenotype.Restriction: Ensure media is fructose-free unless specifically testing fructolysis.
FAQ: Hypoxia & Isoform Compensation

Q: I see PFKFB3 upregulation in hypoxia, but AZ67 loses efficacy. Why? A: This is likely Isoform Compensation . Hypoxia induces PFKFB4 via HIF-1α. PFKFB4 also synthesizes F2,6BP (though less efficiently) or functions as a phosphatase. If PFKFB4 levels rise significantly, it can maintain sufficient F2,6BP pools to sustain glycolysis despite AZ67 inhibiting PFKFB3.

  • Action: Quantify PFKFB4 protein levels (Western Blot) in your hypoxic samples.

Module 2: Compound Specificity & Handling (The "Agent" Variables)

Technical Specifications: this compound
ParameterValueNote
Target PFKFB3 (Kinase Domain)Direct binder (confirmed by ITC)
IC50 (PFKFB3) 11 nMHigh potency
Selectivity (PFKFB2) 159 nM~14-fold selectivity window
Selectivity (PFKFB1) 1130 nM>100-fold selectivity window
Solubility DMSO (100 mM)Avoid aqueous stock solutions
Critical Insight: The "Non-Glycolytic" Confounder

Recent studies (e.g., Emini Veseli et al., 2021) indicate that AZ67 can inhibit angiogenesis independently of glycolysis .

  • The Artifact: Researchers often assume that if angiogenesis is reduced, lactate production must have dropped.

  • The Reality: AZ67 can disrupt endothelial tube formation without significantly lowering ATP or lactate levels in certain contexts.[1][4]

  • Recommendation: Do not use phenotypic endpoints (migration/tube formation) as a proxy for glycolytic inhibition. You must measure F2,6BP or Lactate directly.

Module 3: Pathway Visualization & Logic

Diagram 1: The PFKFB3 Regulatory Loop & AZ67 Intervention

This diagram illustrates the precise intervention point of AZ67 and the feedback loops that can confound results (e.g., HIF-1α compensation).

PFKFB3_Pathway Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P F26BP Fructose-2,6-Bisphosphate (Allosteric Activator) F6P->F26BP Kinase Activity Glycolysis Glycolytic Flux (Lactate Production) F6P->Glycolysis Via PFK-1 PFKFB3 PFKFB3 (Enzyme) PFKFB3->F26BP Catalyzes AZ67 This compound (Inhibitor) AZ67->PFKFB3 Inhibits (IC50 11nM) PFK1 PFK-1 F26BP->PFK1 Activates (+) HIF1a HIF-1α (Hypoxia) HIF1a->PFKFB3 Upregulates PFKFB4 PFKFB4 (Compensatory Isoform) HIF1a->PFKFB4 Upregulates PFKFB4->F26BP Maintains Pool (Resistance Mechanism)

Caption: AZ67 blocks the conversion of F6P to F2,6BP. Note the compensatory input from HIF-1α/PFKFB4, which can sustain F2,6BP levels despite treatment.

Module 4: Validated Experimental Protocols

Protocol A: LC-MS/MS Quantification of F2,6BP (Gold Standard)

Why: ECAR (Seahorse) is a downstream readout. To prove AZ67 worked, you must measure its direct product: F2,6BP.

Reagents:

  • Extraction Solvent: Chloroform/Methanol/Water (1:3:1 v/v/v)

  • Internal Standard: ^13C-labeled F2,6BP (if available) or PIP2.

  • Column: HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).

Step-by-Step:

  • Quenching: Rapidly wash cells with ice-cold PBS. Add cold Extraction Solvent (-80°C) immediately to stop metabolic turnover.

  • Lysis: Scrape cells and vortex for 10 min at 4°C.

  • Phase Separation: Centrifuge at 13,000 x g for 10 min at 4°C. Collect the aqueous (upper) phase.

  • Chromatography (HILIC):

    • Mobile Phase A: 100 mM Ammonium Formate in 10% Acetonitrile (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start high organic (90% B) to retain polar phosphates, ramp down to 50% B over 15 mins.

  • Detection (MS/MS): Operate in Negative Ion Mode (ESI-). Monitor transition for F2,6BP (m/z 339 -> 79).

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Confirmation

Why: To distinguish AZ67 from off-target compounds like 3PO.

  • Protein: Recombinant human PFKFB3 (kinase domain), dialyzed into 20 mM Tris, 150 mM NaCl, pH 7.5.

  • Ligand: AZ67 dissolved in DMSO, diluted into buffer (final DMSO <2% to match protein buffer).

  • Run: Inject AZ67 (syringe) into PFKFB3 (cell) at 25°C.

  • Analysis: Fit to a one-site binding model. AZ67 should show exothermic binding with

    
     in the nanomolar range.
    

References

  • Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry, 58(8), 3611–3625.

  • Emini Veseli, B., et al. (2021). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition.[4][5] International Journal of Molecular Sciences, 22(11), 5970.[4][6]

  • Burmistrova, O., et al. (2019). Genetic or pharmacological inhibition of PFKFB3 offers neuroprotection in excitotoxicity and ischemia-reperfusion injury. Pharmacological Research, 144, 255-267.

  • Gustafsson, N. M. S., et al. (2016). Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination. Nature Communications, 7, 12702.

Sources

Technical Support Center: AZ PFKFB3 67 (AZ67) Standardization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision of PFKFB3 Inhibition

AZ PFKFB3 67 (AZ67) is not a blunt metabolic hammer; it is a surgical scalpel. Unlike early-generation PFKFB3 inhibitors (e.g., 3PO, PFK158) which often exhibit off-target effects or fail to bind the kinase domain directly, AZ67 is a highly selective, nanomolar-potency inhibitor (Enzymatic IC₅₀ ~11–18 nM).

However, its high potency makes it unforgiving of experimental error. A "bad batch" is rarely a synthesis failure; it is almost always a stoichiometric misalignment caused by hydration variance or a misinterpretation of downstream biomarkers (e.g., expecting lactate reduction in cell lines where AZ67 uncouples angiogenesis from glycolysis).

This guide addresses the root causes of variability, providing a self-validating framework to ensure your data reflects biology, not batch differences.

Part 1: Incoming Inspection & Physical Verification

Q: My new batch of this compound has a different molecular weight on the vial label than the previous one. Is this an error?

A: Likely not. This is the most common source of "batch failure." this compound is susceptible to varying degrees of hydration during the crystallization process.

  • The Science: The free base MW is 455.51 g/mol .[1] However, batches often contain non-stoichiometric water or solvent residues (solvates). A batch with 1.5 H₂O molecules will have a significantly higher mass per mole of active compound.

  • The Fix: Never use the generic MW from the website. Always calculate molarity using the Batch Specific Molecular Weight found on the Certificate of Analysis (CoA) or the vial label.

  • Impact: Using the generic MW for a hydrated batch results in under-dosing. In a compound with an 18 nM IC₅₀, a 10% concentration error shifts your dose-response curve significantly.

Q: I see precipitation when diluting my 10 mM DMSO stock into cell culture media. How do I prevent this?

A: AZ67 is lipophilic. "Crashing out" occurs when the transition from 100% DMSO to aqueous buffer is too rapid.

  • Protocol:

    • Prepare your Master Stock at 10 mM in anhydrous DMSO .

    • Create an intermediate dilution in DMSO (e.g., 1000x the final concentration).

    • Add the intermediate stock to the media while vortexing the media . Do not add media to the drug.

    • Limit: Do not exceed 0.1% DMSO final concentration, as DMSO itself can modulate metabolic flux, confounding PFKFB3 data.

Part 2: Biological Validation (The Functional Check)

Q: I treated endothelial cells (HUVECs) with AZ67, but lactate production did not decrease. Is the batch inactive?

A: No. This is a critical mechanistic nuance. While AZ67 is a potent PFKFB3 inhibitor, it does not always suppress bulk glycolysis (lactate/ATP) in all cell types, particularly endothelial cells, despite effectively inhibiting angiogenesis.[2]

  • The Mechanism: AZ67 inhibits the kinase activity of PFKFB3, reducing Fructose-2,6-Bisphosphate (F-2,6-BP).[3][4][5] In some contexts, cells compensate via alternative pathways, maintaining lactate levels even while the specific signaling functions of PFKFB3 (like vessel sprouting) are blocked.

  • The Validation: Do not rely on Lactate or ATP assays for QC. You must measure the direct biomarker: F-2,6-BP levels .

Q: What is the definitive "Gold Standard" assay to validate a new batch?

A: The Fructose-2,6-Bisphosphate (F-2,6-BP) Reduction Assay . If you cannot run an enzymatic kinase assay, you must validate cellular potency by measuring the reduction of F-2,6-BP.

  • Expected Result: In sensitive lines (e.g., A549 or U87), 1 µM AZ67 should deplete cellular F-2,6-BP by >80% within 1-4 hours.

  • Cellular IC₅₀: Expect ~0.5 µM (500 nM) for F-2,6-BP reduction, which is higher than the cell-free enzymatic IC₅₀ (18 nM) due to cell permeability and intracellular ATP competition.

Visualizing the Pathway & Intervention Point

PFKFB3_Pathway cluster_validation Primary QC Validation Zone Glucose Glucose F6P Fructose-6-Phosphate (F-6-P) Glucose->F6P PFKFB3 PFKFB3 Enzyme (Kinase Domain) F6P->PFKFB3 Substrate PFK1 PFK-1 Enzyme F6P->PFK1 Substrate F26BP Fructose-2,6-Bisphosphate (F-2,6-BP) *Direct Biomarker* PFKFB3->F26BP Produces Angiogenesis Angiogenesis/Proliferation (Signaling Output) PFKFB3->Angiogenesis  Non-Glycolytic Signaling? AZ67 This compound (Inhibitor) AZ67->PFKFB3  Inhibits (IC50 ~18nM) F26BP->PFK1  Allosteric Activation Glycolysis Glycolytic Flux (Lactate/ATP) PFK1->Glycolysis  Rate Limiting Step

Caption: AZ67 directly targets PFKFB3, reducing F-2,6-BP. Note that downstream Glycolytic Flux (Lactate) is a secondary output and may be compensated, making F-2,6-BP the only reliable batch-validation biomarker.

Part 3: Handling & Storage Protocols

Q: Can I store AZ67 in aqueous buffer at -20°C?

A: Absolutely not.

  • Stability: Small molecule inhibitors often hydrolyze or precipitate in aqueous solution over time.

  • Rule: Store as a solid powder at -20°C (stable for 1 year). Once reconstituted in DMSO, aliquot into single-use volumes, store at -80°C, and use within 6 months.

  • Freeze-Thaw: Limit to one freeze-thaw cycle. Repeated cycling introduces condensation (water), which alters concentration and promotes degradation.

Q: The compound has turned slightly yellow in DMSO. Is it degraded?

A: Slight color shifts can occur due to oxidation of trace impurities or solvent interaction, but this does not confirm degradation.

  • Action: Run a standard LC-MS check. If the primary peak (MW 455.51 + adducts) remains >98% integrated area, the compound is functional. If >5% breakdown products appear, discard the batch.

Part 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Shift in IC₅₀ (>3x) Incorrect MW used (Hydration).Recalculate molarity using Batch Specific MW from CoA.
No Lactate Reduction Cell-type specific compensation.Normal behavior for some ECs.[4] Measure F-2,6-BP instead.
Compound Precipitation "Shock" dilution into media.Predilute in DMSO; add to vortexing media; keep DMSO <0.1%.
Loss of Potency (Storage) DMSO hygroscopicity (Water uptake).Use Anhydrous DMSO only. Store aliquots at -80°C.
High Cell Toxicity Off-target effects at high doses.Ensure test concentration is <10 µM.[2] AZ67 is selective <1 µM.[3][5]
Part 5: Standardized QC Workflow for New Batches

To ensure consistency between batches, adopt this rigorous workflow upon receipt of any new vial.

QC_Workflow cluster_assay Biological Validation Start Receive New Batch CheckCoA Check CoA for Batch Specific MW Start->CheckCoA Dissolve Dissolve in Anhydrous DMSO CheckCoA->Dissolve VisualCheck Visual Solubility Check (No Particulates) Dissolve->VisualCheck Assay Run F-2,6-BP Assay (A549 or U87 Cells) VisualCheck->Assay Compare Compare IC50 to Historical Mean Assay->Compare Pass Release for Use Compare->Pass Within 3-fold Fail Reject / Contact Vendor Compare->Fail > 3-fold shift

Caption: Step-by-step Quality Control workflow. Note that visual solubility checks and specific MW calculations precede biological testing.

References
  • Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry, 58(8), 3611–3625.[3] Link

  • Emini Veseli, B., et al. (2021). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition.[2][4][5][6] International Journal of Molecular Sciences, 22(11), 5970.[6] Link

  • Tocris Bioscience. this compound Product Information & Physical Data. Link

  • Emini Veseli, B., et al. (2020). PFKFB3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 30(11), 813-825. Link

Sources

Technical Support Center: Optimizing AZ PFKFB3 67 (AZ67) Bioavailability & Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket Subject: Improving In Vivo Bioavailability and Experimental Consistency of AZ PFKFB3 67[1]

System Overview & Core Challenges

This compound (also known as AZ67 ) is a potent, highly selective inhibitor of the kinase activity of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) .[1][2] It is structurally distinct from older, less selective inhibitors like 3PO or PFK-15.[1]

While AZ67 exhibits excellent potency in biochemical assays (


), users frequently report failure in in vivo models or inconsistent cellular data.[1] These failures are rarely due to lack of potency but rather poor operational bioavailability  driven by two factors:[1]
  • Solubility Limits: The compound is lipophilic and prone to precipitation in standard aqueous buffers.[1]

  • High Metabolic Clearance: AZ67 undergoes rapid metabolism in rodents (high intrinsic clearance), reducing its half-life and effective plasma concentration.[1]

This guide provides the validated protocols to bypass these bottlenecks.

Troubleshooting Modules (Ticket System)

🎫 TICKET #001: "My compound crashes out upon dilution."

Diagnosis: Poor aqueous solubility.[1] Root Cause: Direct dilution of DMSO stock into saline or media causes immediate precipitation of the lipophilic amino-quinazoline scaffold.[1]

✅ The Solution: Validated Co-Solvent Formulation

Do not use simple PBS/Saline.[1] You must use a co-solvent system to maintain solubility for IP or IV administration.[1]

Protocol: The "40/5/45" Method (Recommended) Target Concentration: 1 mg/mL (Clear Solution)[1]

StepSolvent ComponentVolume (for 1 mL Total)Action
1 DMSO (Stock)100 µL (10%)Dissolve neat compound here first.[1][3]
2 PEG300 400 µL (40%)Add to DMSO.[1] Vortex until uniform.
3 Tween-80 50 µL (5%)Add to mixture.[1][3] Vortex vigorously.
4 Saline (0.9% NaCl)450 µL (45%)Add slowly while vortexing.

Alternative: The "Corn Oil" Method (Depot Effect) Best for: Slower absorption/longer studies, though bioavailability is lower.[1]

  • Mix: 10% DMSO Stock + 90% Corn Oil.[1][3]

  • Note: Requires sonication.[1] Inject IP only.

🎫 TICKET #002: "I see no effect in mice despite high dosage."

Diagnosis: Rapid Metabolic Clearance (Low


).[1]
Root Cause:  AZ67 has high intrinsic clearance (

) in liver microsomes.[1] Oral (PO) administration results in extensive first-pass metabolism, rendering the drug ineffective before it reaches the tumor or target tissue.[1]
✅ The Solution: Route & Frequency Optimization

1. Switch Administration Route:

  • Avoid: Oral Gavage (PO).[1]

  • Preferred: Intravenous (IV) or Intraperitoneal (IP).[1]

  • Reason: IV/IP bypasses the initial intestinal/hepatic first-pass filter, maximizing

    
    .[1]
    

2. Adjust Dosing Frequency: Because the half-life is short due to clearance, a single daily dose is often insufficient to suppress F2,6BP levels continuously.[1]

  • Recommendation: Split the total daily dose into BID (twice daily) administration.

  • Reference Dose: Successful stroke models utilize 60 mg/kg (IV/IP) to achieve neuroprotection.[1]

3. Microsomal Stability Check (Self-Validation): Before starting a costly animal study, run a simple microsome stability assay.[1]

  • If

    
     in your specific mouse strain microsomes: You must use continuous infusion (minipump) or the co-solvent formulation via IV tail vein.[1]
    
🎫 TICKET #003: "Lactate levels didn't drop in my cells."

Diagnosis: Biomarker Mismatch. Root Cause: Users often expect a drop in lactate (the Warburg effect readout) as the primary sign of efficacy.[1] However, recent high-impact studies (Emini Veseli et al.) suggest AZ67 can inhibit angiogenesis and PFKFB3-driven signaling without significantly reducing bulk lactate production in certain cell types (e.g., endothelial cells).[1]

✅ The Solution: Correct Validated Readouts

Do not rely solely on Lactate or ATP.[1] Use specific proximal biomarkers.[1]

Assay TypeRecommended ReadoutWhy?
Biochemical Fructose-2,6-Bisphosphate (F2,6BP) Direct product of PFKFB3.[1][4] AZ67 should lower this at

.[1]
Phenotypic Tube Formation Assay (Endothelial)AZ67 inhibits sprouting angiogenesis even if glycolysis isn't fully ablated.[1][2][5]
Signaling p-PFKFB3 / Nuclear Localization Check for displacement or signaling changes rather than just metabolic flux.

Decision Logic & Workflows

Formulation Decision Tree

Use this logic flow to determine the correct preparation for your specific experiment.

FormulationLogic Start Start: Define Experiment Type InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Model) Start->InVivo DMSO Dissolve in 100% DMSO (Store -80°C) InVitro->DMSO RouteCheck Check Route of Admin InVivo->RouteCheck Media Dilute in Media <0.5% DMSO DMSO->Media Acute Acute / IV / IP (High Bioavailability needed) RouteCheck->Acute Max Cmax Chronic Chronic / Depot (Slower release accepted) RouteCheck->Chronic Convenience Form1 Protocol A (Standard): 10% DMSO 40% PEG300 5% Tween-80 45% Saline Acute->Form1 Form2 Protocol B (Lipophilic): 10% DMSO 90% Corn Oil Chronic->Form2

Figure 1: Decision matrix for solubilizing this compound based on experimental requirements.

PFKFB3 Pathway & Inhibition Context

Understanding where AZ67 hits is crucial for interpreting "failed" experiments.[1] It blocks the kinase domain, lowering F2,6BP, which is the allosteric activator of PFK-1.[1]

Pathway Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P PFKFB3 PFKFB3 Enzyme (Kinase Domain) F6P->PFKFB3 Substrate PFK1 PFK-1 (Gatekeeper) F6P->PFK1 Substrate F26BP Fructose-2,6-Bisphosphate (Key Activator) PFKFB3->F26BP Produces AZ67 AZ67 Inhibitor AZ67->PFKFB3 Inhibits (IC50 ~11nM) F26BP->PFK1 Allosteric Activation Glycolysis High Glycolytic Flux (Proliferation/Angiogenesis) PFK1->Glycolysis

Figure 2: Mechanism of Action.[1] AZ67 lowers F2,6BP levels, removing the "accelerator" (PFK-1 activation) from the glycolytic pathway.[1]

References & Validation Sources

  • Boyd, S., et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3.[1][3] Journal of Medicinal Chemistry.[1][3] (Primary source for synthesis, potency, and metabolic stability data).[1]

  • Burmistrova, O., et al. (2019). Genetic or pharmacological inhibition of PFKFB3 offers neuroprotection in excitotoxicity and ischemia.[1] Scientific Reports.[1][6] (Validates 60 mg/kg IV dosing and neuroprotective efficacy).[1][6]

    • [1]

  • Emini Veseli, B., et al. (2020). The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition.[1][2][5] FEBS Letters.[1] (Critical troubleshooting source regarding lactate readouts vs. phenotypic effects).

    • [1]

  • MedChemExpress (MCE). AZ-PFKFB3-67 Product Protocol & Solubility Data. (Source for the "40/5/45" formulation protocol).

Sources

Validation & Comparative

comparative analysis of the anti-cancer effects of PFKFB3 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inducible enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a critical driver of the Warburg effect, allowing cancer cells to maintain high glycolytic flux even under aerobic conditions. By synthesizing fructose-2,6-bisphosphate (F-2,6-BP), PFKFB3 allosterically activates PFK-1, the rate-limiting step of glycolysis.[1][2][3]

This guide compares the three primary classes of PFKFB3 inhibitors currently in research and development:

  • The Chalcone Derivatives (Gen 1): 3PO and PFK-158 (Clinical Candidate).

  • The Novel Scaffolds (Gen 2): KAN0438757 and AZ67 (High Selectivity).

Key Takeaway: While PFK-158 remains the clinical frontrunner due to established Phase I safety profiles, KAN0438757 and AZ67 offer superior target selectivity and lower IC50 values, making them more robust tools for mechanistic validation in preclinical settings.

Mechanistic Foundation

To understand the inhibition profiles, one must visualize the PFKFB3 regulatory node. PFKFB3 is unique among PFKFB isoforms due to its high kinase:phosphatase ratio (700:1), effectively locking cells into a glycolytic state.[1][4][5]

Diagram 1: PFKFB3 Signaling & Inhibition Nodes

PFKFB3_Pathway HIF1 HIF-1α / Oncogenes PFKFB3 PFKFB3 Enzyme (High Kinase Activity) HIF1->PFKFB3 Upregulates expression F6P Fructose-6-Phosphate F26BP Fructose-2,6-Bisphosphate (Allosteric Activator) F6P->F26BP Catalyzed by PFKFB3 Glycolysis Glycolytic Flux (ATP + Lactate) F6P->Glycolysis Main Pathway PFK1 PFK-1 (Rate Limiting Step) F26BP->PFK1 Activates (+) PFK1->Glycolysis Angio Angiogenesis & Cell Proliferation Glycolysis->Angio Fuels proliferation Inhibitors INHIBITORS PFK-158, 3PO KAN0438757, AZ67 Inhibitors->PFKFB3 Blocks Kinase Domain

Caption: PFKFB3 acts as a glycolytic gatekeeper.[1][2][3] Inhibitors block the conversion of F6P to F2,6BP, preventing PFK-1 activation and stalling the Warburg effect.

Comparative Landscape: The Inhibitors[6][7]

The following analysis synthesizes data from biochemical assays and cellular models (HUVEC, HCT-116, A549).

Table 1: Performance Metrics of Key PFKFB3 Inhibitors[8]
Feature3PO (Benchmark)PFK-158 (Clinical Lead)KAN0438757 (High Selectivity)AZ67 (Mechanistic Probe)
Class Chalcone DerivativeChalcone DerivativeNovel Scaffold (Sulfonamide)Novel Scaffold
IC50 (Enzymatic) ~20–50 µM*~130 nM< 10 nM~11 nM
IC50 (Cellular) 20–70 µM1–5 µM0.2–0.5 µM~0.02 µM
Solubility Poor (DMSO req.)Improved (Liposomal)HighHigh
Selectivity Low (Off-target effects)ModerateHigh (>100x vs PFKFB1/2/4)Very High
Status Preclinical ToolPhase I Clinical TrialPreclinicalPreclinical
Key Limitation Controversial binding: May not bind PFKFB3 directly; acts via alkylation.Higher doses required than Gen 2; potential toxicity.Limited in vivo PK data compared to PFK-158.Primarily a chemical probe, not yet a drug candidate.

Critical Insight (The "3PO Controversy"): While 3PO is the most cited inhibitor, recent calorimetric studies (e.g., by AstraZeneca researchers) suggest it does not bind the PFKFB3 ATP-binding pocket directly. Its effects may stem from non-specific protein alkylation due to its reactive enone structure. Recommendation: Use KAN0438757 or AZ67 for validating specific PFKFB3-dependent phenotypes in vitro. Use PFK-158 for translational efficacy studies.

Experimental Protocols for Validation

To objectively compare these inhibitors in your own lab, you must validate both enzymatic inhibition (direct target engagement) and metabolic suppression (functional outcome).

Diagram 2: Validation Workflow

Validation_Workflow Step1 1. Target Engagement (Cell-Free) Assay1 Kinase Assay (ADP-Glo or NADH coupled) Step1->Assay1 Step2 2. Metabolic Flux (Live Cell) Assay2 Seahorse XF (Glycolytic Stress Test) Step2->Assay2 Step3 3. Functional Readout (Phenotype) Assay3 Viability/Angiogenesis (Tube Formation/MTT) Step3->Assay3 Assay1->Assay2 If IC50 confirmed Assay2->Assay3 If ECAR drops

Caption: A self-validating workflow. Do not proceed to functional readouts (Step 3) without confirming metabolic suppression (Step 2).

Protocol A: PFKFB3 Kinase Activity Assay (ADP-Glo Method)

Validates direct inhibition of the enzyme.

  • Reagents: Recombinant human PFKFB3 (purified), Ultra-Pure ATP (10 µM), Fructose-6-Phosphate (F6P), ADP-Glo™ Kinase Assay Kit (Promega).

  • Preparation: Dilute inhibitors (PFK-158, KAN0438757) in DMSO to 100x final concentration.

  • Reaction:

    • Mix 5 µL PFKFB3 enzyme (final conc. 10–20 nM) with 2.5 µL inhibitor in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Incubate 15 mins at RT.

    • Initiate reaction by adding 2.5 µL substrate mix (ATP + F6P).

    • Incubate 60 mins at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 mins. Add 20 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase).
    
  • Readout: Measure luminescence on a plate reader.

  • Data Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50.

Protocol B: Cellular Glycolytic Stress Test (Seahorse XF)

Validates functional suppression of the Warburg effect.

  • Seeding: Plate cancer cells (e.g., HCT-116) at 20,000 cells/well in XF96 plates. Allow attachment overnight.

  • Treatment: Treat cells with inhibitors (e.g., 1 µM PFK-158 or 0.2 µM KAN0438757) for 24 hours prior to assay.

  • Assay Media: Wash cells with unbuffered XF Base Medium (pH 7.4) supplemented with 2 mM glutamine (no glucose).

  • Injections:

    • Port A: Glucose (10 mM final) – Stimulates glycolysis.

    • Port B: Oligomycin (1 µM) – Inhibits mitochondrial ATP, forcing max glycolysis.

    • Port C: 2-DG (50 mM) – Shuts down glycolysis (specificity control).

  • Readout: Measure Extracellular Acidification Rate (ECAR).

  • Success Criteria: Effective PFKFB3 inhibition should result in a blunted response to the Glucose injection (Port A) compared to vehicle control.

In Vivo Efficacy & Clinical Status

PFK-158 (The Clinical Candidate)[1][2][9][10]
  • Mechanism in vivo: PFK-158 has demonstrated broad anti-tumor activity in xenograft models (melanoma, lung, pancreatic).

  • Immune Modulation: Beyond direct cytotoxicity, PFK-158 inhibits the immunosuppressive function of Th17 cells and Myeloid-Derived Suppressor Cells (MDSCs), which are highly glycolytic.

  • Clinical Trial: Phase I (NCT02044861) showed the drug was well-tolerated with stable disease observed in some patients with advanced solid malignancies.[2][6]

KAN0438757 (The Next Generation)
  • Efficacy: In colorectal cancer (CRC) models, KAN0438757 significantly reduced tumor growth and organoid viability.[7]

  • Toxicity: Unlike 3PO, KAN0438757 showed no systemic toxicity in healthy mice at therapeutic doses, likely due to its lack of reactivity with other proteins.

References

  • Clem, B. et al. (2008).[8] Small-molecule inhibition of 6-phosphofructo-2-kinase activity suppresses glycolytic flux and tumor growth.[6][8][9] Molecular Cancer Therapeutics. Link(The seminal paper describing 3PO)

  • Clem, B.F. et al. (2013). PFK-158, a Novel Inhibitor of PFKFB3, Displays Broad Anti-Tumor Activity and Synergy with Targeted Agents.[2][6][9] Molecular Cancer Therapeutics. Link(Description of PFK-158)

  • Gustafsson, N.M.S. et al. (2018). Targeting PFKFB3 radiosensitizes cancer cells and suppresses homologous recombination. Nature Communications. Link(Introduction of KAN0438757)

  • Boyd, S. et al. (2015). Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3. Journal of Medicinal Chemistry. Link(Development of AZ67)

  • Advanced Cancer Therapeutics. (2014). Phase 1 Safety Study of PFK-158 in Patients with Advanced Solid Malignancies. ClinicalTrials.gov.[6] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZ PFKFB3 67
Reactant of Route 2
Reactant of Route 2
AZ PFKFB3 67

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.